molecular formula C8H7BrO2 B1311463 7-bromo-4H-1,3-benzodioxine CAS No. 499770-95-5

7-bromo-4H-1,3-benzodioxine

Cat. No.: B1311463
CAS No.: 499770-95-5
M. Wt: 215.04 g/mol
InChI Key: QUGBTFFUNSJJFL-UHFFFAOYSA-N
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Description

7-bromo-4H-1,3-benzodioxine is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGBTFFUNSJJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428711
Record name 7-bromo-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-95-5
Record name 7-bromo-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 7-bromo-4H-1,3-benzodioxine. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, some information, particularly regarding experimental protocols and certain physical properties, is extrapolated from data on closely related compounds, such as the 6-bromo isomer, and should be considered hypothetical. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.

Core Chemical Properties

This compound is a halogenated derivative of the heterocyclic compound 4H-1,3-benzodioxine. While specific, experimentally determined quantitative data for the 7-bromo isomer is scarce, the fundamental properties can be summarized. For comparative purposes, the known properties of the isomeric 6-bromo-4H-1,3-benzodioxine are provided.

Table 1: Physicochemical Properties of Bromo-4H-1,3-benzodioxine Isomers

PropertyThis compound6-bromo-4H-1,3-benzodioxine (for comparison)
CAS Number 499770-95-5[1][2]90050-61-6
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [1]215.04 g/mol [3]
Melting Point Data not available43-47 °C[3]
Boiling Point Data not available80-90 °C at 0.13 mbar[3]
Solubility Data not availableData not available
Appearance Data not availableCrystalline solid[3]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be designed based on the established synthesis of the 6-bromo isomer and general methodologies for the preparation of substituted benzodioxanes.

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde.[3] A similar strategy, substituting 4-bromophenol with 3-bromophenol, is a logical approach for the synthesis of the 7-bromo isomer.

Proposed Synthesis of this compound

The proposed reaction involves the electrophilic aromatic substitution of 3-bromophenol with formaldehyde (from paraformaldehyde) to form a hydroxymethyl intermediate, which then undergoes intramolecular cyclization to yield the benzodioxine ring.

Reaction Scheme:

3-Bromophenol + Paraformaldehyde --(H⁺)--> this compound

Hypothetical Experimental Protocol

Materials:

  • 3-Bromophenol (reactant)

  • Paraformaldehyde (reactant)

  • Glacial Acetic Acid (solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (extraction solvent)

  • Sodium Hydroxide (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Hexane (for recrystallization)

  • Diisopropyl ether (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (2.0-3.0 eq) in glacial acetic acid.

  • Acid Catalysis: Cool the mixture in an ice bath to 0-5 °C. Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with toluene (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a mixture of hexane and diisopropyl ether to yield pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the bromo-substituted aromatic ring. The bromine atom serves as a versatile functional handle for a variety of organic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of diverse substituents at the 7-position, enabling the synthesis of a library of derivatives.

The benzodioxane scaffold is a common motif in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and potential logical relationships for the application of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Bromophenol 3-Bromophenol Reaction 3-Bromophenol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Glacial Acetic Acid Glacial Acetic Acid Conc. H2SO4 (cat.) Conc. H2SO4 (cat.) Room Temperature Room Temperature Neutralization (NaOH) Neutralization (NaOH) Extraction (Toluene) Extraction (Toluene) Neutralization (NaOH)->Extraction (Toluene) Drying Drying Extraction (Toluene)->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Product This compound Recrystallization->Product Crude Product Crude Product Reaction->Crude Product Acid-catalyzed Condensation Crude Product->Neutralization (NaOH)

Caption: Proposed synthetic workflow for this compound.

G cluster_derivatization Derivatization Strategies cluster_applications Potential Research Areas Start This compound Cross-Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Cross-Coupling Other Reactions Other Aromatic Substitutions Start->Other Reactions Functionalized Derivatives Functionalized Derivatives Cross-Coupling->Functionalized Derivatives Other Reactions->Functionalized Derivatives Medicinal Chemistry Medicinal Chemistry (Scaffold for bioactive molecules) Materials Science Materials Science (Building block for functional polymers) Functionalized Derivatives->Medicinal Chemistry Functionalized Derivatives->Materials Science

Caption: Logical relationships for the potential applications of this compound.

References

An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine (CAS 499770-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the 4H-1,3-benzodioxine scaffold. The benzodioxine core is present in a variety of biologically active molecules, suggesting that derivatives such as this compound could be of interest in medicinal chemistry and drug discovery.[1] The introduction of a bromine atom onto the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive overview of the predicted synthesis, and physicochemical properties of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 499770-95-5
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Predicted Appearance Crystalline solid

Synthesis

The synthesis of this compound can be predicted by adapting the known synthesis of its isomer, 6-bromo-4H-1,3-benzodioxine.[2] The proposed synthetic route involves the reaction of 3-bromophenol with paraformaldehyde in the presence of an acid catalyst.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Bromophenol 3-Bromophenol Reaction Reaction 3-Bromophenol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction Solvent Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Catalyst 0 °C, 120 h 0 °C, 120 h 0 °C, 120 h->Reaction Neutralization (NaOH) Neutralization (NaOH) Extraction (Toluene) Extraction (Toluene) Neutralization (NaOH)->Extraction (Toluene) Distillation Distillation Extraction (Toluene)->Distillation Product This compound Distillation->Product Reaction->Neutralization (NaOH)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Predictive)

This protocol is adapted from the synthesis of 6-bromo-4H-1,3-benzodioxine.[2]

Materials:

  • 3-Bromophenol

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (5.0 eq) in glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 120 hours.

  • After the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and dissolve it in toluene.

  • Dry the organic phase by azeotropic distillation.

  • Filter the hot solution to remove any formaldehyde polymers.

  • Evaporate the toluene under reduced pressure.

  • Purify the residue by distillation under reduced pressure to obtain this compound.

  • The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane.

Predicted Spectral Data

The following spectral data are predicted based on the known data for 6-bromo-4H-1,3-benzodioxine and general spectroscopic principles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.00m2HAr-H
~6.80d1HAr-H
5.24s2H-OCH₂O-
4.88s2HAr-CH₂-

Table 3: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150-148Ar-C (quaternary)
~130-128Ar-CH
~125-123Ar-CH
~122-120Ar-C-Br
~118-116Ar-CH
~115-113Ar-C (quaternary)
~94-OCH₂O-
~65Ar-CH₂-
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

Table 4: Predicted Key Mass Spectrometry Fragments

m/zAssignment
214/216[M]⁺ (Molecular ion)
185/187[M - CHO]⁺
134[M - Br]⁺
106[M - Br - CO]⁺
Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1250-1200C-O-C stretch (asymmetric)
1100-1000C-O-C stretch (symmetric)
700-500C-Br stretch

Potential Biological Applications

While no specific biological activities have been reported for this compound, the broader class of benzodioxine derivatives has shown a range of biological activities.[1] These include potential applications as:

  • Antimicrobial agents

  • Antioxidants

  • Enzyme inhibitors

Further research is required to determine if this compound exhibits any of these or other biological activities. A general workflow for the preliminary biological evaluation of this compound is proposed below.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies Compound This compound Antimicrobial Antimicrobial Assays Compound->Antimicrobial Antioxidant Antioxidant Assays Compound->Antioxidant Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Hit Active Hit? Antimicrobial->Hit Antioxidant->Hit Cytotoxicity->Hit MOA Mechanism of Action Studies SAR Structure-Activity Relationship MOA->SAR InVivo In Vivo Efficacy SAR->InVivo Lead Lead Compound InVivo->Lead Hit->MOA Yes End Further Optimization or Discontinuation Hit->End No

References

An In-depth Technical Guide to the Structure Elucidation of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 7-bromo-4H-1,3-benzodioxine (CAS No. 499770-95-5). Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed molecular details with predicted spectroscopic data and an adapted synthetic protocol based on a closely related isomer. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the characterization of this halogenated benzodioxane derivative.

Introduction

Benzodioxane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom to the aromatic ring of the 4H-1,3-benzodioxine scaffold can significantly influence its physicochemical properties and biological efficacy. This guide focuses on the 7-bromo isomer, providing a structured approach to its characterization.

Chemical Structure and Properties

The foundational step in the elucidation of any chemical entity is the confirmation of its structure and fundamental properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number499770-95-5[1]
Molecular FormulaC₈H₇BrO₂[2]
Molecular Weight215.04 g/mol [2]

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is paramount for the unambiguous determination of a molecule's structure. In the absence of direct experimental spectra for this compound, the following sections provide predicted data based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to reveal the substitution pattern on the aromatic ring and the chemical environment of the dioxine ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.1-7.3d~8.5
H-6~7.0-7.2dd~8.5, ~2.0
H-8~6.8-7.0d~2.0
O-CH₂-O~5.3-5.5s-
Ar-CH₂-O~4.9-5.1s-

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-4a~145-150
C-8a~140-145
C-5~125-130
C-6~120-125
C-7~115-120 (C-Br)
C-8~110-115
O-CH₂-O~90-95
Ar-CH₂-O~65-70
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon
214/216[M]⁺
185/187[M - CHO]⁺
135[M - Br]⁺
107[M - Br - CO]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1000C-O (ether) stretch
800-600C-Br stretch

Experimental Protocols

Proposed Synthesis of this compound

synthesis reactant1 3-Bromophenol reaction Reaction reactant1->reaction reactant2 Paraformaldehyde reactant2->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction product This compound reaction->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromophenol in a suitable solvent such as glacial acetic acid.

  • Addition of Reagents: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). To this mixture, add paraformaldehyde.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 0-25 °C) for an extended period (e.g., 24-48 hours) to ensure complete reaction.

  • Work-up: The reaction is quenched by the addition of water and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Benzodioxane derivatives have been reported to exhibit a range of biological activities, including acting as antagonists for various receptors. While the specific activity of this compound is not well-documented, it can be hypothesized to interact with signaling pathways commonly modulated by this class of compounds, such as adrenergic or serotonergic pathways.

signaling_pathway cluster_0 Hypothetical Signaling Pathway Compound This compound Receptor G-Protein Coupled Receptor (e.g., Adrenergic Receptor) Compound->Receptor Antagonism G_Protein G-Protein Activation Receptor->G_Protein Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Figure 3: A representative signaling pathway potentially modulated by this compound.

This diagram illustrates a hypothetical mechanism where the compound acts as an antagonist at a G-protein coupled receptor, leading to the inhibition of downstream signaling events. Further experimental validation is required to confirm such activity.

Conclusion

The structural elucidation of this compound relies on a combination of confirmed molecular properties and predictive spectroscopic analysis. This guide provides a foundational framework for researchers, offering expected analytical data and a viable synthetic strategy. Future experimental work is necessary to validate the predicted data and to explore the potential biological activities of this compound, which may hold promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-4H-1,3-benzodioxine, a halogenated derivative of the benzodioxine heterocyclic scaffold. While specific experimental data for the 7-bromo isomer is limited in publicly accessible literature, this guide consolidates available information and presents data from its closely related isomer, 6-bromo-4H-1,3-benzodioxine, as a predictive reference. The document covers the core physicochemical properties, a probable synthetic route, and a discussion of the potential biological activities of this class of compounds, aiming to facilitate further research and application in medicinal chemistry and drug development.

Core Compound Properties

This compound is a synthetic organic compound. Its core structure consists of a benzene ring fused to a 1,3-dioxine ring, with a bromine substituent at the 7th position.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while the molecular weight and formula are specific to the 7-bromo isomer, the experimental data for boiling point and melting point are derived from its isomer, 6-bromo-4H-1,3-benzodioxine, due to a lack of specific data for the target compound.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1][2]
CAS Number 499770-95-5[1][2][3][4]
Boiling Point (for 6-bromo isomer) 80°-90° C at 0.13 mbar[5]
Melting Point (for 6-bromo isomer) 43°-47° C[5]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a condensation reaction between 3-bromophenol and paraformaldehyde in the presence of acetic acid and sulfuric acid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 3-Bromophenol 3-Bromophenol Reaction_Vessel Reaction Mixture 3-Bromophenol->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (conc.) Sulfuric_Acid->Reaction_Vessel Temperature 0°C Temperature->Reaction_Vessel Time ~120 hours Time->Reaction_Vessel Neutralization Neutralization (NaOH solution) Reaction_Vessel->Neutralization 1. Neutralize Filtration Filtration Neutralization->Filtration 2. Filter Dissolution Dissolution in Toluene Filtration->Dissolution 3. Dissolve Drying Azeotropic Distillation Dissolution->Drying 4. Dry Purification Hot Filtration Drying->Purification 5. Purify Isolation Evaporation & Distillation Purification->Isolation 6. Isolate Final_Product This compound Isolation->Final_Product PARP1_Inhibition_Pathway DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Apoptosis Apoptosis PARP1_Activation->Apoptosis Leads to DDR_Proteins DNA Damage Repair Proteins Recruited PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Benzodioxine_Derivative Benzodioxine Derivative (e.g., this compound) Benzodioxine_Derivative->PARP1_Activation Inhibition

References

An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the benzodioxine heterocyclic scaffold. The benzodioxane ring system, a fusion of a benzene and a dioxane ring, is a recognized pharmacophore present in a variety of biologically active compounds.[1] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol for a closely related analogue, and a summary of the known biological activities of the broader benzodioxane class, offering insights for its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is This compound .[5] Key identifying information and its physicochemical properties are summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[5]
CAS Number 499770-95-5[5]
Molecular Formula C₈H₇BrO₂[5]
Molecular Weight 215.04 g/mol [5]
Canonical SMILES C1OC2=CC(=C(C=C2)Br)OC1
InChI Key InChIKey=YFBPWJLVJHRDSH-UHFFFAOYSA-N

Synthesis and Characterization

Experimental Protocol: Synthesis of 6-bromo-4H-1,3-benzodioxine[6]

Materials:

  • 4-bromophenol

  • Paraformaldehyde

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

Procedure:

  • A mixture of 4-bromophenol (1 kg, 5.78 moles), paraformaldehyde (870 g, 28.9 moles), and acetic acid (3.8 L) is prepared in a suitable reaction vessel.

  • Concentrated sulfuric acid (654 ml) is added cautiously to the mixture.

  • The reaction is maintained at 0°C for 120 hours.

  • After the reaction period, the mixture is neutralized with a solution of sodium hydroxide (1350 g in 13 L of water).

  • The resulting precipitate is collected by filtration.

  • The crude product is dissolved in toluene (7 L).

  • The organic phase is dried by azeotropic distillation to remove water.

  • The hot solution is filtered to remove any polymeric byproducts of formaldehyde.

  • The toluene is removed by evaporation under reduced pressure.

  • The residue is purified by distillation under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).

  • The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane to yield 6-bromo-4H-1,3-benzodioxine (933 g, 75% yield) with a melting point of 43°-47° C.

Spectroscopic Data for 6-bromo-4H-1,3-benzodioxine

The following table summarizes the reported ¹H NMR data for the synthesized 6-bromo-4H-1,3-benzodioxine.[6] This data can be used as a reference for the characterization of the 7-bromo isomer, where a different substitution pattern on the aromatic ring would be expected.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.88s2HAr-CH₂
5.24s2H-O-CH₂-O-
6.39d (J=8.7 Hz)1HArH
7.13m1HArH
7.31dd (J=8.7, 2.4 Hz)1HArH

Note: NMR spectra were recorded in CDCl₃.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the benzodioxane scaffold is a well-established pharmacophore with a broad range of biological activities.[1] This suggests that this compound could be a valuable candidate for screening in various drug discovery programs.

Known Biological Activities of Benzodioxane Derivatives
  • Anti-inflammatory Activity: Certain benzodioxine derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[2][7]

  • Antimicrobial Activity: The benzodioxane nucleus is present in compounds exhibiting antibacterial and antifungal activities.[3]

  • Anticancer Activity: Various derivatives of benzodioxole and benzodioxane have been investigated for their cytotoxic effects against different cancer cell lines.[1][4] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis.[1]

  • Enzyme Inhibition: Substituted benzoxazinones, structurally related to benzodioxinones, have been identified as inhibitors of enzymes such as Cathepsin G, indicating a potential role in modulating enzymatic pathways.

Workflow and Logical Diagrams

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated 4H-1,3-benzodioxine, based on the provided protocol.

G Synthesis Workflow for Brominated 4H-1,3-Benzodioxine Reactants 4-Bromophenol + Paraformaldehyde Reaction Acid-Catalyzed Condensation (H₂SO₄, Acetic Acid, 0°C, 120h) Reactants->Reaction Neutralization Neutralization (NaOH solution) Reaction->Neutralization Filtration1 Filtration of Crude Product Neutralization->Filtration1 Dissolution Dissolution in Toluene Filtration1->Dissolution Drying Azeotropic Distillation Dissolution->Drying Filtration2 Hot Filtration Drying->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation Purification Vacuum Distillation Evaporation->Purification Crystallization Crystallization (Diisopropyl ether/hexane) Purification->Crystallization FinalProduct Pure 6-bromo-4H-1,3-benzodioxine Crystallization->FinalProduct

A generalized workflow for the synthesis and purification.
Logical Diagram for Biological Activity Screening

Given the known activities of the benzodioxane class, a logical approach to screening this compound for biological activity is proposed below.

G Screening Cascade for this compound Compound This compound PrimaryScreening Primary Biological Screening Compound->PrimaryScreening AntiInflammatory Anti-inflammatory Assays PrimaryScreening->AntiInflammatory Antimicrobial Antimicrobial Assays PrimaryScreening->Antimicrobial Anticancer Anticancer Assays PrimaryScreening->Anticancer HitIdentification Hit Identification AntiInflammatory->HitIdentification Antimicrobial->HitIdentification Anticancer->HitIdentification MechanismOfAction Mechanism of Action Studies HitIdentification->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

A logical workflow for biological activity screening.

Conclusion

This compound represents a chemical entity of interest within the broader class of biologically active benzodioxanes. While specific experimental and biological data for this particular isomer are not extensively documented, the established synthetic routes and the known pharmacological profile of related compounds provide a strong foundation for its further investigation. The synthesis protocol for the 6-bromo isomer offers a clear pathway for its preparation, and the diverse biological activities associated with the benzodioxane scaffold highlight its potential as a lead compound in drug discovery efforts targeting inflammatory, infectious, and oncological diseases. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

A Technical Guide to the Synthesis of Bromo-Substituted 4H-1,3-Benzodioxines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthesis of bromo-substituted 4H-1,3-benzodioxines, with a specific focus on the experimental protocol for 6-bromo-4H-1,3-benzodioxine as a representative example. Due to a lack of specific literature on the discovery and biological activity of 7-bromo-4H-1,3-benzodioxine, this guide leverages available data on a closely related isomer to provide practical, actionable insights for researchers in the field.

Introduction

Benzodioxane scaffolds are prevalent in a variety of natural and synthetic compounds demonstrating significant medicinal importance. Derivatives of 1,3-benzodioxane, in particular, serve as crucial intermediates in organic synthesis and are being explored for various therapeutic applications.[1] This guide focuses on the synthesis of bromo-substituted 4H-1,3-benzodioxines, providing a detailed experimental protocol and characterization data.

Synthesis of 6-bromo-4H-1,3-benzodioxine

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the reaction of 4-bromophenol with paraformaldehyde in the presence of acetic acid and sulfuric acid.[2]

Experimental Protocol:

The following protocol is adapted from the documented synthesis of 6-bromo-4H-1,3-benzodioxine[2]:

  • Reaction Setup: In a suitable reaction vessel, combine 3.8 liters of acetic acid, 654 ml of concentrated sulfuric acid, 1 kg (5.78 moles) of 4-bromophenol, and 870 g (28.9 moles) of paraformaldehyde.

  • Reaction Conditions: Maintain the reaction mixture at 0°C for a duration of 120 hours.

  • Neutralization: After the reaction period, neutralize the mixture with a solution containing 1350 g of sodium hydroxide dissolved in 13 liters of water. This will result in the formation of a precipitate.

  • Extraction and Drying: Filter the precipitate and dissolve it in 7 liters of toluene. Dry the organic phase via azeotropic distillation.

  • Purification: Filter the hot solution to remove any formaldehyde polymers and then evaporate the solvent under reduced pressure. The resulting residue is then distilled under reduced pressure to yield the final product.

  • Crystallization: The purified product can be crystallized by stirring in a mixture of diisopropyl ether and hexane.

Quantitative Data Summary:

ParameterValueReference
Yield 75%[2]
Boiling Point 80°-90° C at 0.13 mbar[2]
Melting Point 43°-47° C[2]
Molecular Formula C8H7BrO2[2]
Molecular Weight 215.04 g/mol [2]

NMR Data (CDCl3): [2]

  • δ 4.88 (2H, s, Ar--CH2)

  • δ 5.24 (2H, s, --OCH2 O--)

  • δ 6.39 (1H, d, J=8.7 Hz, ArH)

  • δ 7.13 (1H, m, ArH)

  • δ 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.

Synthesis_Workflow Reactants Reactants: 4-Bromophenol Paraformaldehyde Acetic Acid Sulfuric Acid Reaction Reaction (0°C, 120 hours) Reactants->Reaction Mixing Neutralization Neutralization (NaOH solution) Reaction->Neutralization Quenching Extraction Extraction & Drying (Toluene, Azeotropic Distillation) Neutralization->Extraction Workup Purification Purification (Filtration, Evaporation, Distillation) Extraction->Purification Product 6-bromo-4H-1,3-benzodioxine Purification->Product

Caption: Synthesis workflow for 6-bromo-4H-1,3-benzodioxine.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activities or associated signaling pathways for this compound. However, the broader class of benzodioxane derivatives has been investigated for a range of biological activities, including anti-inflammatory, and as α-adrenergic blocking agents. Further research is required to elucidate the specific biological profile of bromo-substituted 4H-1,3-benzodioxines.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of bromo-substituted 4H-1,3-benzodioxines, using the well-documented protocol for the 6-bromo isomer as a primary example. The provided experimental details and characterization data offer a solid foundation for researchers interested in the synthesis and exploration of this class of compounds. Future studies are warranted to investigate the potential biological activities and therapeutic applications of these molecules.

References

physical and chemical characteristics of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and extrapolated characteristics of 7-bromo-4H-1,3-benzodioxine. It is important to note that specific experimental data for this particular isomer is limited in publicly available scientific literature. Much of the detailed experimental data and protocols are based on the closely related and well-documented isomer, 6-bromo-4H-1,3-benzodioxine. All such instances are clearly indicated.

Introduction

This compound is a halogenated aromatic ether belonging to the benzodioxine class of compounds. The benzodioxine scaffold is of interest in medicinal and agricultural chemistry due to its presence in various biologically active molecules. This guide summarizes the available physical, chemical, and safety information for this compound and provides a detailed, albeit adapted, experimental protocol for its synthesis.

Chemical and Physical Characteristics

PropertyValueSource
IUPAC Name This compound-
CAS Number 499770-95-5[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Physical Form Expected to be a crystalline solid[2]
Melting Point 43-47 °C (for 6-bromo isomer)[3]
Boiling Point 80-90 °C at 0.13 mbar (for 6-bromo isomer)[3]
Solubility Insoluble in water; soluble in organic solvents such as toluene, chloroform, and ethers.[3]

Spectroscopic Data

No specific spectral data has been published for this compound. The following ¹H NMR data for the 6-bromo isomer is provided for reference. The chemical shifts for the 7-bromo isomer are expected to be similar, with predictable changes in the splitting patterns of the aromatic protons due to the different substitution pattern.

¹H NMR Data for 6-bromo-4H-1,3-benzodioxine (in CDCl₃): [3]

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.88 ppms2HAr-CH₂
5.24 ppms2H-O-CH₂-O-
6.39 ppmd, J=8.7 Hz1HAr-H
7.13 ppmm1HAr-H
7.31 ppmdd, J=8.7, 2.4 Hz1HAr-H

Experimental Protocols

Proposed Synthesis of this compound

The following protocol is an adaptation of the published synthesis for 6-bromo-4H-1,3-benzodioxine and is expected to yield the 7-bromo isomer when starting with the appropriate precursor, 3-bromophenol.[3]

Reaction Scheme:

G cluster_reagents Reagents & Solvents cluster_product Product A 3-Bromophenol C Acetic Acid E This compound A->E B Paraformaldehyde D Sulfuric Acid (conc.) B->E

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Bromophenol

  • Paraformaldehyde

  • Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

Procedure:

  • Combine 3.8 liters of acetic acid and 654 ml of concentrated sulfuric acid in a suitable reaction vessel, and cool to 0 °C.

  • To this solution, add 1 kg (5.78 moles) of 3-bromophenol and 870 g (28.9 moles) of paraformaldehyde.

  • Maintain the reaction mixture at 0 °C with stirring for approximately 120 hours.

  • After the reaction is complete, neutralize the mixture with a solution of 1350 g of sodium hydroxide dissolved in 13 liters of water.

  • Filter the resulting precipitate and dissolve it in 7 liters of toluene.

  • Dry the organic phase by azeotropic distillation.

  • Filter the hot solution to remove any formaldehyde polymers.

  • Evaporate the toluene under reduced pressure.

  • Distill the residue under reduced pressure to obtain the crude product.

  • Crystallize the product from a mixture of diisopropyl ether and hexane to yield pure this compound.

Chemical Reactivity and Stability

  • Stability: The compound is stable under normal conditions.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.

Safety and Handling

  • General Precautions: Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed and store in a cool, dry, well-ventilated place.

  • Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and protective clothing.

  • Toxicology: The toxicological properties of this product have not been fully investigated. It is classified as an irritant and may be harmful by ingestion and inhalation. It may cause an allergic skin reaction and serious eye irritation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

G start Start: Reactants & Reagents reaction Reaction at 0°C for 120h start->reaction neutralization Neutralization with NaOH solution reaction->neutralization filtration1 Filter Precipitate neutralization->filtration1 dissolution Dissolve in Toluene filtration1->dissolution drying Azeotropic Distillation (Drying) dissolution->drying filtration2 Hot Filtration drying->filtration2 evaporation Evaporation of Toluene filtration2->evaporation distillation Vacuum Distillation evaporation->distillation crystallization Crystallization from Ether/Hexane distillation->crystallization product Pure this compound crystallization->product

Caption: Workflow for the synthesis and purification of this compound.

References

7-Bromo-4H-1,3-benzodioxine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. The toxicological properties of 7-bromo-4H-1,3-benzodioxine have not been fully investigated.[1] All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction

This compound is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As with any novel or sparsely studied chemical, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

While a comprehensive toxicological profile for this compound is not yet available, the available safety data sheet (SDS) indicates that it should be handled with caution.[1] It is classified as an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]

GHS Hazard Statements:

Based on data for related compounds such as 6-bromo-4H-1,3-benzodioxin-2-one, the following hazards may be anticipated:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and data for the parent compound, 4H-1,3-benzodioxin, for reference.

PropertyValueSource
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [3]
CAS Number 499770-95-5[1][3]
Appearance Not specified (likely a solid)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Parent Compound (4H-1,3-benzodioxin) Molecular Weight 136.15 g/mol [4]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the stability of the compound.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapor.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

PPE TypeSpecification
Eye Protection Safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Chemical-resistant boots may be necessary for spill cleanup.[1]
Respiratory Protection Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open.[1] Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.

  • Containment and Cleaning: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]

  • Specific Hazards: Emits toxic fumes, including hydrogen bromide and carbon oxides, under fire conditions.[1][2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocol: Representative Synthesis of a Bromo-4H-1,3-benzodioxine Derivative

Reaction Scheme:

4-Bromophenol + Paraformaldehyde --(H₂SO₄, Acetic Acid)--> 6-Bromo-4H-1,3-benzodioxine

Materials:

  • 4-Bromophenol (or 3-Bromophenol for the 7-bromo isomer)

  • Paraformaldehyde

  • Concentrated Sulfuric Acid

  • Acetic Acid

  • Sodium Hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine acetic acid and concentrated sulfuric acid. Cool the mixture to 0°C.

  • Addition of Reactants: Slowly add 4-bromophenol and paraformaldehyde to the cooled acid mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for an extended period (e.g., 120 hours).[5]

  • Neutralization: Carefully neutralize the reaction mixture with a solution of sodium hydroxide in water.

  • Workup: Filter the resulting precipitate and dissolve it in toluene.

  • Purification: Dry the organic phase by azeotropic distillation. Filter the hot solution to remove any polymeric byproducts.

  • Isolation: Evaporate the toluene under reduced pressure. The crude product can be further purified by distillation under reduced pressure.

  • Crystallization: The product can be crystallized from a mixture of diisopropyl ether and hexane.[5]

Visualizations

Emergency Response Workflow

Emergency_Response cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air If breathing is difficult, administer oxygen Skin_Contact Skin Contact Wash_with_Water Wash with Copious Water Skin_Contact->Wash_with_Water Remove contaminated clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Do NOT induce vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for first-aid response to exposure incidents.

Spill Cleanup Procedure

Spill_Cleanup Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->Don_PPE Contain Contain the Spill (Use absorbent for liquids) Don_PPE->Contain Collect Collect Spilled Material (Avoid dust generation) Contain->Collect Package Place in a Sealed Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Step-by-step procedure for cleaning up a spill.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-bromo-4H-1,3-benzodioxine, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the acid-catalyzed reaction of 4-bromobenzene-1,2-diol with paraformaldehyde. This method is analogous to the well-established synthesis of similar benzodioxine structures and offers a reliable route to the target compound. Included are comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Benzodioxine derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and functional materials. The specific substitution pattern of these molecules is crucial for their intended application. This protocol details the synthesis of this compound from commercially available 4-bromobenzene-1,2-diol. The reaction proceeds via an acid-catalyzed acetalization, where paraformaldehyde serves as the methylene bridge donor to form the dioxine ring.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous preparations.[1]

ParameterValue
Reactants
4-bromobenzene-1,2-diol1.0 eq
Paraformaldehyde5.0 eq
Acetic Acid~6.5 L / mol of catechol
Concentrated Sulfuric Acid~1.1 L / mol of catechol
Reaction Conditions
Temperature0 °C
Reaction Time120 hours
Product Information
Theoretical Yield75%
Boiling Point80-90 °C / 0.13 mbar
Melting Point43-47 °C
NMR Data (CDCl3)
δ (ppm)4.88 (2H, s), 5.24 (2H, s), 6.39 (1H, d), 7.13 (1H, m), 7.31 (1H, dd)

Experimental Protocol

Materials:

  • 4-bromobenzene-1,2-diol

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromobenzene-1,2-diol (1.0 eq).

  • Addition of Reagents: Add glacial acetic acid (~6.5 L per mole of the catechol) and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (~1.1 L per mole of the catechol) dropwise while maintaining the temperature at 0 °C.

  • Add paraformaldehyde (5.0 eq) portion-wise to the stirred reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 120 hours.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a solution of sodium hydroxide in water. The amount of sodium hydroxide should be sufficient to neutralize the sulfuric and acetic acids.

    • Filter the resulting precipitate.

    • Dissolve the precipitate in toluene.

  • Purification:

    • Dry the organic phase by azeotropic distillation.

    • Filter the hot solution to remove any remaining formaldehyde polymers.

    • Evaporate the toluene under reduced pressure using a rotary evaporator.

    • Distill the residue under reduced pressure (target boiling point: 80-90 °C at 0.13 mbar).[1]

    • The product may crystallize upon standing. To induce crystallization, stir the distilled product in a mixture of diisopropyl ether and hexane.[1]

    • Filter the crystalline product and dry it under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain an NMR spectrum to confirm the structure. The expected shifts in CDCl3 are approximately δ 4.88 (2H, s), 5.24 (2H, s), 6.39 (1H, d), 7.13 (1H, m), and 7.31 (1H, dd).[1]

Experimental Workflow Diagram

SynthesisWorkflow reagent reagent process process product product analysis analysis A 4-bromobenzene-1,2-diol D Reaction at 0°C for 120h A->D B Paraformaldehyde B->D C Acetic Acid & Sulfuric Acid C->D E Neutralization & Precipitation D->E Reaction Mixture F Filtration E->F G Dissolution in Toluene F->G Precipitate H Azeotropic Drying & Filtration G->H I Evaporation H->I J Vacuum Distillation I->J Crude Product K Crystallization J->K Purified Oil L This compound K->L Crystalline Product M Characterization (NMR, MP) L->M

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care.

  • Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. Avoid inhalation of dust.

  • Toluene, diisopropyl ether, and hexane are flammable. Keep away from ignition sources.

References

Application Notes and Protocols: Synthesis of 6-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-4H-1,3-benzodioxine, a halogenated aromatic ether. The procedure is based on the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde. Included are reagent specifications, a step-by-step experimental protocol, safety information, and key physical and spectroscopic data for the final product.

Overview and Principle

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through an electrophilic aromatic substitution reaction followed by cyclization. In this procedure, 4-bromophenol reacts with paraformaldehyde in the presence of a strong acid catalyst (sulfuric acid) in an acetic acid solvent system. The reaction forms a cyclic formal, resulting in the desired benzodioxine structure. This method is a common approach for preparing 1,3-benzodioxane ring systems.

Note on Nomenclature: The provided protocol synthesizes 6-bromo-4H-1,3-benzodioxine starting from 4-bromophenol. The numbering of the benzodioxine ring places the bromine atom at the 6-position. While the initial request specified the 7-bromo isomer, this protocol is for the isomer whose synthesis has been explicitly detailed in the cited literature.

Reagents and Materials

Proper handling and use of personal protective equipment (PPE), including safety goggles, lab coats, and gloves, are mandatory for all steps. All operations involving corrosive or volatile chemicals should be performed in a certified chemical fume hood.

Reagent/MaterialFormulaMolar Mass ( g/mol )Key Hazards
4-BromophenolC₆H₅BrO173.01Harmful if swallowed, causes skin and serious eye irritation.[1][2]
Paraformaldehyde(CH₂O)n~30.03 (per CH₂O unit)Flammable solid, harmful if swallowed or inhaled, causes skin/eye damage, may cause allergic reaction or cancer.[3][4][5][6]
Acetic Acid (glacial)CH₃COOH60.05Flammable liquid and vapor, causes severe skin burns and eye damage.[7][8][9][10]
Sulfuric Acid (conc.)H₂SO₄98.08Causes severe skin burns and eye damage, highly corrosive.[11][12][13][14][15]
TolueneC₇H₈92.14Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.
Sodium HydroxideNaOH40.00Causes severe skin burns and eye damage.
Diisopropyl etherC₆H₁₄O102.18Highly flammable liquid and vapor, may form explosive peroxides.
HexaneC₆H₁₄86.18Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.

Experimental Protocol

This protocol is adapted from a procedure described in US Patent 4,814,343.

a) Reaction Setup:

  • To a suitable reaction vessel, add acetic acid (3.8 L) and carefully add concentrated sulfuric acid (654 mL) while cooling and stirring.

  • To this acidic mixture, add 4-bromophenol (1 kg, 5.78 moles).

  • Finally, add paraformaldehyde (870 g, 28.9 moles of CH₂O) to the mixture.

b) Reaction Execution:

  • Cool the reaction mixture to 0°C using an ice bath.

  • Maintain the temperature at 0°C and stir the mixture continuously for 120 hours.

c) Work-up and Isolation:

  • Prepare a neutralization solution by dissolving sodium hydroxide (1350 g) in water (13 L). Caution: This process is highly exothermic.

  • Slowly and carefully add the reaction mixture to the sodium hydroxide solution with vigorous stirring to neutralize the acids. A precipitate will form.

  • Filter the precipitate from the neutralized mixture.

  • Dissolve the collected precipitate in toluene (7 L).

  • Dry the organic phase by azeotropic distillation to remove water.

  • Filter the hot toluene solution to remove any insoluble formaldehyde polymers.

  • Evaporate the toluene under reduced pressure to yield the crude product.

d) Purification:

  • Distill the crude residue under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).

  • The distilled product can be further purified by crystallization. Stir the product in a mixture of diisopropyl ether and hexane to induce crystallization.

  • Collect the crystalline solid by filtration to obtain pure 6-bromo-4H-1,3-benzodioxine.

Results and Characterization

The following data summarizes the expected outcomes and product characteristics.

ParameterValue
Yield 933 g (75% of theoretical)
Boiling Point 80°-90° C / 0.13 mbar
Melting Point 43°-47° C
Appearance Crystalline solid
¹H NMR (CDCl₃, δ) 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -OCH₂O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Final Product R1 4-Bromophenol P1 Mixing and Reaction (0°C, 120h) R1->P1 R2 Paraformaldehyde R2->P1 R3 H₂SO₄ / Acetic Acid R3->P1 P2 Neutralization (NaOH solution) P1->P2 P3 Filtration P2->P3 P4 Extraction (Toluene) P3->P4 P5 Purification (Distillation & Crystallization) P4->P5 FP 6-bromo-4H-1,3-benzodioxine P5->FP

Caption: Workflow for the synthesis of 6-bromo-4H-1,3-benzodioxine.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzodioxane derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols focus on modern palladium-catalyzed methods, which offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Introduction to Benzodioxane Derivatives and a Palladium-Catalyzed Approach

1,4-Benzodioxane is a heterocyclic chemical compound that serves as a core structural motif in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a broad range of pharmacological properties, including α-adrenergic blocking, antihypertensive, and antipsychotic activities. The precise stereochemistry of these derivatives is often crucial for their therapeutic efficacy, making enantioselective synthesis a key challenge.

Palladium catalysis has emerged as a powerful tool for the construction of carbon-heteroatom bonds, including the carbon-oxygen bonds necessary for the formation of the benzodioxane ring system. Palladium-catalyzed reactions often proceed under mild conditions, tolerate a wide range of functional groups, and can be rendered highly enantioselective through the use of chiral ligands. This allows for the efficient and stereocontrolled synthesis of complex benzodioxane derivatives.

This document details three distinct and powerful palladium-catalyzed methods for the synthesis of benzodioxane derivatives:

  • Enantioselective Alkene Aryloxyarylation: A highly enantioselective method for the synthesis of chiral 1,4-benzodioxanes containing quaternary stereocenters.

  • Asymmetric Intramolecular C-O Bond Formation: A desymmetrization strategy for the synthesis of enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxanes.

  • Domino-Wacker-Carbonylation Reaction: An efficient domino process for the enantioselective synthesis of functionalized benzodioxins.

Method 1: Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation

This method, developed by Tang and coworkers, provides a highly efficient route to chiral 1,4-benzodioxanes featuring a quaternary stereocenter. The reaction proceeds via an enantioselective alkene aryloxyarylation, utilizing a specifically designed chiral monophosphorus ligand.

Signaling Pathway and Logical Relationship

The overall transformation can be depicted as a palladium-catalyzed intramolecular cyclization of an allylic catechol ether bearing an aryl halide. The chiral ligand on the palladium center controls the stereochemical outcome of the reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Start Allylic Catechol Ether (with Aryl Halide) Process Enantioselective Alkene Aryloxyarylation Start->Process Pd(0)/Pd(II) cycle Catalyst Pd Catalyst + Chiral Ligand Catalyst->Process End Chiral 1,4-Benzodioxane (with Quaternary Stereocenter) Process->End

Caption: General workflow for enantioselective alkene aryloxyarylation.

Quantitative Data
EntryAryl Halide (R)Alkene (R')LigandYield (%)ee (%)
1HHL59596
24-MeHL59295
34-OMeHL59094
44-FHL59696
54-ClHL59797
64-BrHL59897
73-MeHL59395
8HMeL59195
Experimental Protocol

General Procedure for Enantioselective Alkene Aryloxyarylation:

  • To a dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%), the chiral ligand L5 (11.8 mg, 0.025 mmol, 12.5 mol%), and Cs₂CO₃ (195 mg, 0.6 mmol, 3.0 equiv).

  • Add the allylic catechol ether substrate (0.2 mmol, 1.0 equiv) and toluene (2.0 mL).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 1,4-benzodioxane derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Palladium-Catalyzed Asymmetric Intramolecular C-O Bond Formation

This protocol, developed by Cai and coworkers, utilizes a desymmetrization strategy to synthesize highly enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxanes. The key to this transformation is a chiral spirodiphosphine monoxide ligand (SDP(O)) in a palladium-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)propane-1,3-diols.[1]

Experimental Workflow

G cluster_start Starting Material cluster_catalysis Catalytic System cluster_process Reaction cluster_end Product Substrate 2-(2-halophenoxy)propane-1,3-diol Reaction Asymmetric Intramolecular C-O Coupling Substrate->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Ligand Chiral SDP(O) Ligand Ligand->Reaction Base K₃PO₄ Base->Reaction Product Enantioenriched 2-hydroxymethyl-1,4-benzodioxane Reaction->Product

Caption: Workflow for asymmetric intramolecular C-O bond formation.

Quantitative Data
EntryHalide (X)Yield (%)[1]ee (%)[1]
1BrHH9295
2IHH9596
3Br4-MeH9094
4Br4-OMeH8893
5Br4-ClH9396
6BrH5-Me9195
7BrH5-tBu8592
8BrH6-Me8994
Experimental Protocol

General Procedure for Asymmetric Intramolecular C-O Bond Formation: [1]

  • In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), the chiral SDP(O) ligand (11.3 mg, 0.015 mmol, 7.5 mol%), and K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv) to a Schlenk tube.

  • Add a solution of the 2-(2-halophenoxy)propane-1,3-diol substrate (0.2 mmol, 1.0 equiv) in toluene (2.0 mL).

  • Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel.

  • Wash the silica gel pad with additional ethyl acetate (20 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 3: Palladium-Catalyzed Domino-Wacker-Carbonylation Reaction

This domino reaction provides an efficient pathway to enantiomerically enriched benzodioxin derivatives. The process involves an intramolecular Wacker oxidation, followed by a CO insertion and subsequent nucleophilic substitution.

Reaction Mechanism Overview

G cluster_cycle Catalytic Cycle cluster_reoxidation Reoxidation A Allyl Phenyl Ether + Pd(II) Catalyst B π-Allyl Pd(II) Complex A->B C Intramolecular Wacker Cyclization B->C D Palladacycle Intermediate C->D E CO Insertion D->E F Acyl-Pd Complex E->F G Nucleophilic Attack (Alcohol) F->G H Product Release + Pd(0) G->H Pd0 Pd(0) H->Pd0 Reoxidant p-Benzoquinone PdII Pd(II) Reoxidant->PdII Pd0->PdII Reoxidation

Caption: Proposed mechanism for the domino-Wacker-carbonylation.

Quantitative Data
EntrySubstrate (R)Alcohol (R'OH)Yield (%)[2]ee (%)[2]
1HMeOH6795
2HEtOH7196
3Hn-PrOH6595
4Hi-PrOH5894
54-MeMeOH7597
64-OMeMeOH7898
74-ClMeOH6293
84-BrMeOH6092
Experimental Protocol

General Procedure for the Domino-Wacker-Carbonylation Reaction: [2]

  • A mixture of palladium trifluoroacetate (7.1 mg, 0.0214 mmol), (S,S)-Bn-BOXAX ligand (48.5 mg, 0.0856 mmol), and p-benzoquinone (92.4 mg, 0.855 mmol) is placed in a flame-dried flask under an argon atmosphere.

  • The phenol substrate (0.214 mmol) and the respective alcohol (1.5 mL) in CH₂Cl₂ (1.5 mL) are added.

  • The flask is evacuated and backfilled with carbon monoxide (balloon pressure).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring.

  • Upon completion, the reaction is quenched with 1N HCl (5 mL).

  • The aqueous phase is extracted with Et₂O (3 x 5 mL).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired benzodioxin derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The palladium-catalyzed methods presented herein offer versatile and powerful strategies for the synthesis of a wide range of benzodioxane derivatives. These protocols provide access to enantiomerically enriched products that are valuable for applications in medicinal chemistry and drug discovery. The detailed experimental procedures and quantitative data provided will enable researchers to effectively implement these synthetic routes in their own laboratories. Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities.

References

Application Notes and Protocols for 1,4-Benzodioxane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note to the User: A comprehensive search for the medicinal chemistry applications of 7-bromo-4H-1,3-benzodioxine did not yield any specific results in published scientific literature or patents. This suggests that this particular scaffold may not have been extensively explored or reported in the context of drug discovery and development.

However, to provide relevant and valuable information within your area of interest, the following application notes and protocols have been created for the closely related and medicinally significant scaffold, 1,4-benzodioxane . This scaffold is a versatile template in drug design and has been successfully utilized to develop compounds with a wide range of biological activities.[1][2]

Application Notes: 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, featured in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its rigid bicyclic structure and the potential for stereoisomerism at the dioxane ring make it an attractive template for designing selective ligands for various biological targets. Key therapeutic areas where 1,4-benzodioxane derivatives have shown significant promise include oncology, inflammation, and neurology.

Anticancer Applications

1,4-Benzodioxane derivatives have been investigated as potent anticancer agents targeting various mechanisms of cancer progression.

  • Tubulin Polymerization Inhibition: Certain 1,4-benzodioxine derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.

  • Enzyme Inhibition:

    • Methionine Aminopeptidase 2 (MetAP2) Inhibition: Triazole derivatives incorporating the 1,4-benzodioxan fragment have been shown to inhibit MetAP2, an enzyme crucial for angiogenesis and tumor growth.[3]

    • mTOR Kinase Inhibition: Hydrazone derivatives of 1,4-benzodioxane have demonstrated inhibitory activity against mTOR kinase, a key regulator of cell growth and proliferation, showing particular efficacy in melanoma cell lines.[4]

    • Heat Shock Protein 90 (Hsp90) Inhibition: Arylpyrazolyl substituted 1,4-benzodioxanes have been identified as inhibitors of Hsp90, a molecular chaperone essential for the stability and function of many oncoproteins.[5]

    • Focal Adhesion Kinase (FAK) Inhibition: 1,3,4-Thiadiazole derivatives containing a 1,4-benzodioxane moiety have been studied as inhibitors of FAK, an enzyme involved in cell proliferation and motility.[5]

  • Receptor Antagonism: The anticancer activity of some 1,4-dioxane derivatives (closely related to benzodioxanes) in prostate cancer cells has been linked to their antagonist activity at the α1d-adrenoreceptor.[6][7]

Quantitative Data for Anticancer Activity of 1,4-Benzodioxane Derivatives:

Compound ClassTargetCancer Cell LineActivity (IC50/GI50)Reference
1,2,4-Triazole-benzodioxanMetAP2HEPG20.81 µM (Cell), 0.93 µM (Enzyme)[3]
1,4-Benzodioxane-hydrazonemTOR KinaseMDA-MB-435 (Melanoma)0.20 µM[4]
1,4-Benzodioxane-hydrazonemTOR KinaseM14 (Melanoma)0.46 µM[4]
1,4-Benzodioxane-hydrazonemTOR KinaseSK-MEL-2 (Melanoma)0.57 µM[4]
1,4-Benzodioxane-hydrazonemTOR KinaseUACC-62 (Melanoma)0.27 µM[4]
Arylpyrazolyl-benzodioxaneHsp90HCT116 (Colon)4.1 µM[5]
1,3,4-Oxadiazolyl-benzodioxaneTelomerase-1.27 µM[5]
Anti-inflammatory Applications

The 1,4-benzodioxane scaffold has been incorporated into molecules designed to combat inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX Inhibition: Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Some benzodioxane-based carboxylic acids have also been shown to inhibit both COX-1 and COX-2.[5]

Quantitative Data for Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives:

Compound ClassTargetIn Vivo ModelActivityReference
Phenylpiperazine-benzodioxanCOX-2Carrageenan-induced paw edemaMore potent than diclofenac[5]
Benzodioxane-based carboxylic acidsCOX-1/COX-2Carrageenan-induced paw edemaHigher activity than ibuprofen[5]
Neurological Applications

Derivatives of 1,4-benzodioxane have been extensively studied for their effects on the central nervous system, particularly as ligands for adrenergic and serotonergic receptors.

  • α-Adrenoreceptor Antagonism: A significant number of 1,4-benzodioxan derivatives have been developed as potent and selective antagonists for α1-adrenoceptor subtypes.[9] This has led to the development of antihypertensive drugs.

  • 5-HT1A Receptor Agonism: The 1,4-dioxane scaffold, a close analog of 1,4-benzodioxane, has been used to develop potent full agonists of the 5-HT1A receptor, which are of interest as potential antidepressant and neuroprotective agents.[10][11]

Quantitative Data for Neurological Activity of 1,4-Benzodioxane and Related Derivatives:

Compound ClassTargetActivity (Ki/pA2)Therapeutic PotentialReference
1,4-Benzodioxan-arylpiperazineα1-AdrenoceptorsVaries with substitutionAntihypertensive[9]
1,4-Dioxane derivatives5-HT1A ReceptorHigh affinity agonismAntidepressant, Neuroprotective[10][11]

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives Containing 1,4-Benzodioxan (Anticancer)

This protocol describes a general method for the synthesis of 1,2,4-triazole derivatives of 1,4-benzodioxan evaluated as MetAP2 inhibitors.[3]

Step 1: Synthesis of Ethyl 2-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-2-oxoacetate

  • To a solution of 6-acetyl-2,3-dihydrobenzo[b][4][5]dioxane in a suitable solvent, add diethyl oxalate and a base (e.g., sodium ethoxide).

  • Stir the reaction mixture at room temperature for a specified time.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1H-1,2,4-triazole

  • Reflux a mixture of the product from Step 1 and thiosemicarbazide in a suitable solvent (e.g., ethanol).

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Synthesis of N-substituted-2-((3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1H-1,2,4-triazol-1-yl)methyl)aniline

  • To a solution of the triazole from Step 2 in a suitable solvent (e.g., DMF), add potassium carbonate and a substituted 2-chloro-N-phenylacetamide.

  • Stir the reaction mixture at an elevated temperature for a specified time.

  • Pour the reaction mixture into ice water and collect the precipitate.

  • Recrystallize the product from a suitable solvent.

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol outlines a general procedure for evaluating the in vitro COX-1 and COX-2 inhibitory activity of synthesized 1,4-benzodioxane derivatives.[8]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations in a buffer solution for a specified time at a controlled temperature.

    • Initiate the cyclooxygenase reaction by adding arachidonic acid.

    • Incubate for a specific period.

    • Stop the reaction by adding a solution of HCl.

    • Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a standard in vivo model to assess the anti-inflammatory activity of 1,4-benzodioxane derivatives.[12][13]

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle orally to different groups of animals.

    • After a specified time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

    • Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

Signaling Pathway: mTOR Inhibition in Cancer

mTOR_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Apoptosis Apoptosis mTORC1->Apoptosis inh Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation inh Benzodioxane 1,4-Benzodioxane Derivative (e.g., 7e) Benzodioxane->mTORC1 Inhibition

Caption: mTOR signaling pathway and the inhibitory action of 1,4-benzodioxane derivatives.

Experimental Workflow: Synthesis and Evaluation of Anticancer 1,4-Benzodioxane Derivatives

anticancer_workflow start Starting Materials (e.g., 6-acetyl-1,4-benzodioxane) synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Evaluation purification->in_vitro enzyme_assay Enzyme Inhibition Assays (e.g., MetAP2, mTOR) in_vitro->enzyme_assay cell_assay Cytotoxicity Assays (MTT, etc.) in_vitro->cell_assay apoptosis_assay Apoptosis & Cell Cycle Analysis in_vitro->apoptosis_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar in_vivo In Vivo Studies (if promising) cell_assay->in_vivo cell_assay->sar apoptosis_assay->sar animal_model Xenograft Animal Model in_vivo->animal_model lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and evaluation of anticancer 1,4-benzodioxane derivatives.

Logical Relationship: Development of Selective COX-2 Inhibitors

cox_inhibitor_logic problem Inflammation & Pain target Cyclooxygenase (COX) Enzymes problem->target goal Goal: Selective COX-2 Inhibition problem->goal cox1 COX-1 (Constitutive) 'Housekeeping' functions target->cox1 cox2 COX-2 (Inducible) Pro-inflammatory target->cox2 side_effects GI Side Effects cox1->side_effects nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 inhibits nsaids->cox2 inhibits nsaids->side_effects design Design of Phenylpiperazine Derivatives goal->design result Selective COX-2 Inhibitors with Reduced Side Effects goal->result scaffold 1,4-Benzodioxane Scaffold scaffold->design design->result

Caption: Rationale for developing 1,4-benzodioxane derivatives as selective COX-2 inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The 1,3-benzodioxine scaffold is a key structural motif present in numerous biologically active compounds. The ability to functionalize this core structure, for instance through the introduction of aryl or heteroaryl substituents at the 7-position, is of significant interest in medicinal chemistry and drug discovery for the generation of novel molecular entities with potential therapeutic applications.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 7-bromo-4H-1,3-benzodioxine with various arylboronic acids. The protocols and data presented are based on established methodologies for similar Suzuki-Miyaura cross-coupling reactions and serve as a comprehensive guide for researchers in this field.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that typically involves three main steps:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (7-aryl-4H-1,3-benzodioxine) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the coupled product.

Data Presentation: Representative Suzuki Coupling of this compound

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These data are illustrative and based on typical outcomes for similar substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (3:1)901092
33-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄THF/H₂O (5:1)801678
42-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (4:1)951488
54-Acetylphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O (3:1)1001281

Experimental Protocols

The following is a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME, often in a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-4H-1,3-benzodioxine.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with appropriate care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle cluster_labels Pd0 Pd(0)Ln PdII_Br [Ar'-Pd(II)Ln-Br] Pd0->PdII_Br Ar'-Br Reactants This compound + Ar-B(OH)₂ Product 7-aryl-4H-1,3-benzodioxine OxAdd Oxidative Addition Transmetal Transmetalation (Base) RedElim Reductive Elimination PdII_Ar [Ar'-Pd(II)Ln-Ar] PdII_Br->PdII_Ar Ar-B(OH)₂ PdII_Ar->Pd0 PdII_Ar->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup: Combine reactants, catalyst, and base in a dry flask. Start->Setup Inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition: Add degassed solvent via syringe. Inert->Solvent React 4. Reaction: Heat with vigorous stirring. Solvent->React Monitor 5. Monitoring: Track progress by TLC or GC-MS. React->Monitor Workup 6. Work-up: Cool, dilute, and perform aqueous wash. Monitor->Workup Dry 7. Drying and Concentration: Dry organic layer and remove solvent. Workup->Dry Purify 8. Purification: Purify by column chromatography. Dry->Purify End Final Product: 7-aryl-4H-1,3-benzodioxine Purify->End

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Bromination of 4H-1,3-Benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the electrophilic aromatic bromination of 4H-1,3-benzodioxine. The primary product of this reaction is 6-bromo-4H-1,3-benzodioxine, a valuable intermediate in the synthesis of various biologically active molecules. This protocol outlines the necessary reagents, reaction conditions, and purification methods to achieve this transformation efficiently.

Introduction

4H-1,3-Benzodioxine and its derivatives are important structural motifs in medicinal chemistry and drug development. The introduction of a bromine atom onto the aromatic ring of this scaffold provides a key handle for further functionalization through cross-coupling reactions and other transformations. The direct bromination of 4H-1,3-benzodioxine is an electrophilic aromatic substitution reaction that preferentially occurs at the 6-position due to the directing effects of the dioxine ring. This protocol details a standard procedure for this bromination.

Experimental Protocol

This protocol describes the direct bromination of 4H-1,3-benzodioxine to yield 6-bromo-4H-1,3-benzodioxine.

Materials:

  • 4H-1,3-Benzodioxine

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4H-1,3-benzodioxine (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: While stirring vigorously, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise from a dropping funnel. The addition should be slow to maintain the temperature below 10 °C. The reaction mixture will typically develop a reddish-brown color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine. The color of the solution should fade to pale yellow or colorless.

  • Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 6-bromo-4H-1,3-benzodioxine.

Data Presentation

ParameterValueReference
Product Name 6-bromo-4H-1,3-benzodioxine
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Crystalline solid
Melting Point 43-47 °C
Boiling Point 80-90 °C at 0.13 mbar
Theoretical Yield Based on starting material
Experimental Yield Typically moderate to high

Experimental Workflow

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification start Dissolve 4H-1,3-benzodioxine in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution (dropwise) cool->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir quench Quench with Sodium Thiosulfate stir->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end 6-bromo-4H-1,3-benzodioxine purify->end

Caption: Experimental workflow for the bromination of 4H-1,3-benzodioxine.

Signaling Pathways and Logical Relationships

The bromination of 4H-1,3-benzodioxine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The key steps are outlined in the diagram below.

SEAr_Mechanism cluster_activation Electrophile Generation (Polarization) cluster_attack Nucleophilic Attack cluster_deprotonation Rearomatization reagents 4H-1,3-Benzodioxine + Br₂ br2_polarized Brδ+—Brδ- reagents->br2_polarized Interaction sigma_complex Arenium Ion Intermediate (Sigma Complex) br2_polarized->sigma_complex π-electrons attack Brδ+ deprotonation Deprotonation sigma_complex->deprotonation Loss of H+ product 6-bromo-4H-1,3-benzodioxine + HBr deprotonation->product Aromatic ring reformed

Caption: Mechanism of electrophilic aromatic bromination of 4H-1,3-benzodioxine.

Application Notes and Protocols for the Analytical Characterization of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-bromo-4H-1,3-benzodioxine is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. As with any synthetic compound intended for further use, comprehensive characterization is crucial to confirm its identity, purity, and structural integrity. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard analytical techniques.

While specific experimental data for this compound is not widely available in the public domain, this guide leverages data from closely related analogs, such as 6-bromo-4H-1,3-benzodioxine and the parent compound 4H-1,3-benzodioxin, to provide predicted data and robust analytical protocols.

Predicted Physicochemical Properties

PropertyValueSource
CAS Number499770-95-5[1]
Molecular FormulaC₈H₇BrO₂[1]
Molecular Weight215.04 g/mol [1]

Analytical Techniques and Protocols

This section outlines the key analytical methods for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms within the this compound molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The predicted chemical shifts (δ) for this compound are based on the analysis of the isomeric 6-bromo-4H-1,3-benzodioxine[2]. The bromine atom at the 7-position will influence the electronic environment of the aromatic protons, leading to distinct splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d1HH-8
~7.05dd1HH-6
~6.85d1HH-5
5.30s2HO-CH₂-O
4.95s2HAr-CH₂-O

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The predicted chemical shifts for the carbon atoms are based on general principles of substituent effects on aromatic rings and data from related benzodioxine structures.

Chemical Shift (δ, ppm)Assignment
~148.5C-8a
~145.0C-4a
~125.0C-6
~122.5C-8
~118.0C-5
~115.0C-7
~94.0O-CH₂-O
~65.0Ar-CH₂-O

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this volatile compound.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zRelative Intensity (%)Assignment
214/216High[M]⁺ (Molecular ion)
185/187Moderate[M - CHO]⁺
134Moderate[M - Br]⁺
106High[C₇H₆O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless or split injection of 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 50-350 amu.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase method is generally suitable for a molecule of this polarity.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol. Dilute to a working concentration of approximately 50-100 µg/mL with the mobile phase.

  • Instrument Setup:

    • HPLC System: Equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: A pure sample should yield a single major peak. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows

Experimental Workflow for Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Confirmation HPLC Purity Analysis (HPLC) Purification->HPLC Purity Assessment Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report HPLC->Final_Report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Logical Relationship of Analytical Data

cluster_structure Structural Information cluster_purity Purity Information Compound This compound Connectivity Atom Connectivity (¹H & ¹³C NMR) Compound->Connectivity MolWeight Molecular Weight (MS) Compound->MolWeight Purity Purity (%) (HPLC) Compound->Purity Identity_Confirmed Identity Confirmed Connectivity->Identity_Confirmed Fragmentation Fragmentation Pattern (MS) MolWeight->Fragmentation MolWeight->Identity_Confirmed Impurities Impurity Profile (HPLC, GC-MS) Purity->Impurities Quality_Confirmed Quality Confirmed Purity->Quality_Confirmed

Caption: Logical flow demonstrating how data from different analytical techniques contribute to the overall confirmation of the compound's identity and quality.

References

Application Notes and Protocols: 1H and 13C NMR of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-bromo-4H-1,3-benzodioxine. Due to the absence of direct experimental spectra in the searched literature for this specific isomer, the presented data is a prediction based on the analysis of its constitutional isomer, 6-bromo-4H-1,3-benzodioxine, and established principles of NMR spectroscopy. Detailed protocols for sample preparation and spectral acquisition are also provided to ensure high-quality data collection.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J (Hz)
~7.20d1HH-8~2.0
~7.05dd1HH-6~8.5, 2.0
~6.80d1HH-5~8.5
~5.30s2HO-CH₂-O-
~4.90s2HAr-CH₂-O-

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150C-8a
~133C-6
~131C-8
~121C-4a
~118C-5
~115C-7
~93O-CH₂-O
~65Ar-CH₂-O

Experimental Protocols

Sample Preparation Protocol

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to ensure the compound is fully dissolved.

  • Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the solution through the plugged pipette directly into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

¹H NMR Acquisition Protocol

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

ParameterRecommended Value
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Temperature298 K

Processing:

  • Apply a line broadening of 0.3 Hz using an exponential window function.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

  • Integrate all signals.

¹³C NMR Acquisition Protocol

Instrument: 100 MHz (or higher) NMR Spectrometer

Parameters:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans1024 or more (as needed for signal-to-noise)
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 s
Spectral Width (sw)240 ppm
Temperature298 K

Processing:

  • Apply a line broadening of 1.0 Hz using an exponential window function.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.

Data Interpretation and Signaling Pathways

The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons (H-6 and H-8) through its electron-withdrawing and anisotropic effects. The two methylene groups are expected to appear as sharp singlets due to the lack of adjacent protons for coupling.

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon atom attached to the bromine (C-7) will be significantly deshielded.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR Acquisition filter->h1_nmr Prepared Sample c13_nmr 13C NMR Acquisition filter->c13_nmr Prepared Sample ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Spectral Analysis calibration->analysis report report analysis->report Final Report

Caption: Experimental workflow from sample preparation to final data analysis.

Logical Relationship of Spectral Features

logical_relationship cluster_structure Molecular Structure (this compound) cluster_nmr_spectra NMR Spectra aromatic_protons Aromatic Protons (H-5, H-6, H-8) h1_spectrum 1H NMR Spectrum aromatic_protons->h1_spectrum Chemical Shift & Coupling methylene_protons Methylene Protons (H-2, H-4) methylene_protons->h1_spectrum Chemical Shift aromatic_carbons Aromatic Carbons c13_spectrum 13C NMR Spectrum aromatic_carbons->c13_spectrum Chemical Shift aliphatic_carbons Aliphatic Carbons aliphatic_carbons->c13_spectrum Chemical Shift structural_elucidation Structural Elucidation h1_spectrum->structural_elucidation c13_spectrum->structural_elucidation

Caption: Relationship between molecular structure and NMR spectral features.

Troubleshooting & Optimization

Technical Support Center: Purification of 7-bromo-4H-1,3-benzodioxine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-bromo-4H-1,3-benzodioxine using column chromatography. The following information is compiled to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

Q2: How do I select an appropriate mobile phase for the purification?

A2: The choice of mobile phase is critical for successful separation. A common starting point for compounds of moderate polarity, such as benzodioxine derivatives, is a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For similar compounds, mixtures of cyclohexane and ethyl acetate have also been used effectively.[2][3]

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent. What should I do?

A3: If your compound remains at the baseline, it indicates strong interaction with the stationary phase. You can try increasing the polarity of your mobile phase further. If that fails, consider switching to a more polar solvent system, for example, dichloromethane/methanol. In some cases, deactivating the silica gel with a small amount of triethylamine in the mobile phase can help reduce strong acidic interactions.[4]

Q4: I am observing co-elution of my desired product with impurities. How can I improve the separation?

A4: To improve the resolution between your product and impurities:

  • Optimize the Mobile Phase: A shallower solvent gradient or an isocratic elution with a less polar solvent system can enhance separation of compounds with close Rf values.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to broad peaks and poor separation.

Q5: The purified fractions of this compound are showing discoloration. What is the cause and how can it be prevented?

A5: Discoloration, such as turning yellow or brown, can be due to oxidation or decomposition of the compound.[4] Benzodioxine derivatives can be sensitive to air and light. To mitigate this:

  • Use Freshly Distilled Solvents: This minimizes the presence of peroxides and other impurities.

  • Work Under Inert Atmosphere: If the compound is particularly sensitive, performing the chromatography under a nitrogen or argon atmosphere can be beneficial.[4]

  • Minimize Exposure to Light: Protect the column and fractions from direct light by wrapping them in aluminum foil.

  • Prompt Analysis: Analyze and store the purified fractions promptly under appropriate conditions (cool, dark, and under an inert atmosphere if necessary).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Recovery of Compound Compound may have decomposed on the silica gel.[1]Test compound stability on a TLC plate. If unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil®.[1][4]
Compound eluted in the solvent front.[1]Check the first few fractions collected. Use a less polar mobile phase to increase retention.
Incorrect mobile phase composition.[1]Double-check the solvent mixture. A simple mistake in solvent identity or ratio can drastically alter the elution profile.
Broad or Tailing Peaks Poor column packing.Ensure the column is packed uniformly without any cracks or channels.
Sample was loaded in too much solvent.Dissolve the crude product in the minimum amount of solvent required for loading.
Compound is slowly degrading on the column.As mentioned above, check for stability and consider alternative stationary phases or deactivation of silica gel.[1][4]
Product Purity is Still Low After Chromatography Inadequate separation between the product and impurities.Optimize the mobile phase composition based on thorough TLC analysis. A shallower gradient or isocratic elution might be necessary. Consider using a different solvent system.
The crude sample contains impurities with very similar polarity.If resolution is still poor, a different chromatographic technique such as reverse-phase chromatography might be necessary.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides an Rf value of 0.2-0.3 for the desired compound.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase (the non-polar component, e.g., hexane).

    • Pour the slurry into the column and allow it to pack uniformly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Column_Packing Column Packing with Silica Gel TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution and Fraction Collection Sample_Loading->Elution Fraction_TLC TLC Analysis of Fractions Elution->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low or No Recovery? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Decomposition Check for Decomposition on TLC Low_Yield->Decomposition Yes Optimize_Mobile_Phase Optimize Mobile Phase via TLC Low_Yield->Optimize_Mobile_Phase No Poor_Separation->Optimize_Mobile_Phase Yes Column_Technique Improve Column Packing & Loading Poor_Separation->Column_Technique No Change_Stationary_Phase Use Alumina or Deactivated Silica Decomposition->Change_Stationary_Phase

Caption: Troubleshooting decision tree for purification issues.

References

overcoming solubility issues of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 7-bromo-4H-1,3-benzodioxine.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: Why is my compound precipitating out of my aqueous buffer?

A2: Precipitation of a poorly soluble compound like this compound from an aqueous solution is common. This often occurs when a stock solution, typically prepared in a highly organic solvent like DMSO, is diluted into an aqueous buffer. The dramatic decrease in organic solvent concentration lowers the overall solvating power of the mixture, causing the compound to fall out of solution. This phenomenon is related to the compound reaching its thermodynamic solubility limit in the new solvent environment.

Q3: What general strategies can I employ to improve the solubility of this compound?

A3: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs.[2] Key strategies include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium.[3][4]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can significantly increase aqueous solubility.[5][6]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[7][9]

  • Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.[7][9]

  • Solid Dispersions: Creating amorphous dispersions of the compound within a polymer matrix.[1][8]

Troubleshooting Guide

Issue 1: The compound will not dissolve in my desired aqueous buffer.

  • Solution 1: Co-solvent Systems Incorporate a water-miscible organic co-solvent into your buffer. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[3][7] Start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase it. It is crucial to ensure the final co-solvent concentration is compatible with your experimental model (e.g., does not cause cell toxicity).

  • Solution 2: pH Modification Determine if this compound has any ionizable functional groups. Although the core structure is not strongly acidic or basic, subtle pKa values can sometimes be exploited. Adjusting the pH of the buffer away from the compound's isoelectric point can increase solubility.[5][10][11] For instance, if the compound has a weakly acidic proton, increasing the pH can form a more soluble salt.

Issue 2: The compound dissolves initially but crashes out over time or upon temperature change.

  • Solution 1: Surfactant Addition The use of non-ionic surfactants like Tween 80 or Brij 35 can help stabilize the compound in solution by forming micelles.[12] This is particularly useful for preventing precipitation over longer incubation times. The concentration of the surfactant should be kept low and above its critical micelle concentration (CMC).

  • Solution 2: Solid Dispersion Formulation For long-term stability and improved dissolution, consider preparing a solid dispersion. This involves dissolving the compound and a carrier polymer (like HPMCAS) in a common solvent and then removing the solvent, often by spray drying. This technique creates an amorphous, higher-energy form of the compound that is more readily soluble.[13]

Data Presentation

The following tables provide illustrative data on potential solvents and co-solvent systems for this compound. Note: This data is hypothetical and should be used as a starting point for your own experiments.

Table 1: Solubility in Common Organic Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25> 50
N,N-Dimethylformamide (DMF)25> 50
Dichloromethane (DCM)25~ 25
Ethanol25~ 5
Methanol25~ 2
Acetonitrile25~ 1

Table 2: Effect of Co-solvents on Aqueous Solubility

Aqueous System (pH 7.4)Co-solvent% Co-solvent (v/v)Estimated Solubility (µg/mL)
PBSDMSO1%~ 10
PBSDMSO5%~ 50
PBSPEG 40010%~ 75
PBSEthanol10%~ 20

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Preparation of Co-solvent Blends: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Solubility Determination: Add a small aliquot of the DMSO stock solution to each co-solvent blend to a target final concentration.

  • Equilibration: Vortex the samples and equilibrate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.

  • Analysis: Centrifuge the samples to pellet any undissolved compound. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Observation: Visually inspect for any precipitation. The highest concentration that remains clear is the approximate solubility in that system.

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Compound Addition: Add an excess amount of solid this compound to a small volume of each buffer.

  • Equilibration: Shake or rotate the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.

  • Sample Processing: Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using HPLC-UV or a similar method to determine the concentration of the dissolved compound at each pH. The results will generate a pH-solubility profile.[11]

Visualizations

Below are diagrams to guide your experimental workflow and decision-making process.

G start Start: Compound is Insoluble in Aqueous Buffer strategy Select Solubilization Strategy start->strategy cosolvent Try Co-solvent System (e.g., DMSO, PEG 400) strategy->cosolvent Quick & Common ph_mod Investigate pH Modification strategy->ph_mod If structure permits surfactant Use Surfactants (e.g., Tween 80) strategy->surfactant For stability other_tech Consider Advanced Formulation (Solid Dispersion, Nanoparticles) strategy->other_tech For persistent issues check_compat Is co-solvent concentration compatible with assay? cosolvent->check_compat check_compat->strategy No, try another method success Success: Compound Solubilized check_compat->success Yes check_ionize Does compound have ionizable groups? ph_mod->check_ionize check_ionize->strategy No effect check_ionize->success Yes, and solubility improves surfactant->success other_tech->success

Caption: A decision tree for selecting a solubilization strategy.

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis stock 1. Prepare Concentrated Stock in 100% DMSO buffers 2. Prepare Buffers with Varying % Co-solvent stock->buffers spike 3. Spike Stock into Buffers buffers->spike equil 4. Equilibrate for 24h spike->equil separate 5. Centrifuge/Filter Undissolved Solid equil->separate quantify 6. Quantify Supernatant (e.g., HPLC) separate->quantify result Result: Optimal Co-solvent Concentration quantify->result

Caption: Experimental workflow for co-solvent screening.

References

stability and storage conditions for 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-bromo-4H-1,3-benzodioxine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2][3][4][5] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1][2][3][4][5]

Q2: What is the general stability of this compound?

Q3: What materials or substances are incompatible with this compound?

A3: Based on data for similar compounds, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances could lead to degradation of the compound. It is also advised to keep the product away from heat and sources of ignition.[1]

Q4: What are the potential hazardous decomposition products of this compound?

A4: Thermal decomposition of similar brominated benzodioxane compounds can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[1][5]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, consider the following potential causes related to the stability of this compound:

Potential CauseRecommended Action
Compound Degradation Verify that storage conditions have been consistently maintained as per the recommendations (cool, dry, tightly sealed).
Contamination Ensure that the compound has not been exposed to incompatible materials such as strong acids, bases, or oxidizing agents.
Improper Handling Review handling procedures to minimize exposure to air, moisture, and light.

Issue 2: Visual Changes in the Compound

Changes in the physical appearance of the compound (e.g., color change, clumping) may indicate degradation or contamination.

| Observation | Potential Cause | Recommended Action | | :--- | :--- | | Discoloration | Oxidation or degradation due to exposure to air, light, or incompatible substances. | Discontinue use of the affected batch and procure a fresh supply. | | Clumping/Caking | Absorption of moisture. | Ensure the storage container is tightly sealed and stored in a desiccator if necessary. |

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

This protocol outlines the recommended steps for handling this compound to minimize degradation and ensure user safety.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Wear appropriate PPE: - Safety glasses - Lab coat - Gloves prep2 Ensure a well-ventilated work area (e.g., fume hood) prep1->prep2 Next handle1 Allow container to reach room temperature before opening prep2->handle1 Proceed to handle2 Weigh the desired amount of compound quickly and accurately handle1->handle2 handle3 Tightly reseal the container immediately after use handle2->handle3 store1 Return the container to a cool, dry, and dark storage location handle3->store1 Finally

Figure 1. General workflow for handling this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.

cluster_conditions Storage Conditions cluster_stability Compound Stability temp Cool Temperature stable Maintained Integrity and Purity temp->stable humidity Low Humidity (Dry) humidity->stable atmosphere Inert Atmosphere (Tightly Sealed) atmosphere->stable light Protection from Light light->stable degraded Degradation improper_temp High Temperature improper_temp->degraded improper_humidity High Humidity improper_humidity->degraded improper_atmosphere Air Exposure improper_atmosphere->degraded

Figure 2. Influence of storage conditions on the stability of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Benzodioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzodioxanes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields in benzodioxane synthesis can be attributed to several factors, from reagent quality to suboptimal reaction conditions. Below are common causes and their solutions.

Question: My reaction is resulting in a very low yield of the desired benzodioxane. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Suggested Solutions
Poor Quality Starting Materials - Ensure starting materials (e.g., catechol, phenol derivatives, dihaloalkanes) are pure and dry. The presence of impurities or moisture can lead to side reactions or inhibit the primary reaction. - Consider recrystallizing or distilling starting materials if purity is questionable.
Inefficient Base - The choice and amount of base are critical. For reactions involving catechols and dihaloalkanes, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). - If using a solid base like K₂CO₃, ensure it is finely powdered and anhydrous to maximize surface area and reactivity. - The amount of base is crucial; typically 1 to 5 molar equivalents are used. Experiment within this range to find the optimal amount for your specific substrates.
Suboptimal Reaction Temperature - Temperature plays a significant role in reaction kinetics. For many benzodioxane syntheses, temperatures can range from room temperature to reflux. - If the reaction is slow, a gradual increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to decomposition or side product formation. - It is advisable to perform small-scale experiments at different temperatures to identify the optimal condition.
Inappropriate Solvent - The solvent can influence the solubility of reactants and the reaction rate. Common solvents for benzodioxane synthesis include acetone, dimethylformamide (DMF), and acetonitrile. - Ensure the chosen solvent is anhydrous. The polarity of the solvent can also affect the reaction outcome.
Catalyst Inactivity (if applicable) - For reactions employing a catalyst, such as acid-catalyzed condensations of phenols with aldehydes, ensure the catalyst is active. - Consider trying different acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) or varying the catalyst loading.

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low Yield Observed check_reagents 1. Verify Purity of Starting Materials start->check_reagents check_base 2. Evaluate Base Strength and Amount check_reagents->check_base Reagents OK sub_reagents Purify/replace reagents check_reagents->sub_reagents check_temp 3. Optimize Reaction Temperature check_base->check_temp Base OK sub_base Screen different bases/amounts check_base->sub_base check_solvent 4. Assess Solvent Choice and Dryness check_temp->check_solvent Temp OK sub_temp Run temperature screen check_temp->sub_temp check_catalyst 5. Check Catalyst Activity (if applicable) check_solvent->check_catalyst Solvent OK sub_solvent Use anhydrous solvent/screen alternatives check_solvent->sub_solvent purification 6. Review Purification Procedure check_catalyst->purification Catalyst OK sub_catalyst Use fresh catalyst/screen alternatives check_catalyst->sub_catalyst solution Improved Yield purification->solution Purification Optimized sub_purification Optimize chromatography/crystallization purification->sub_purification sub_reagents->check_base sub_base->check_temp sub_temp->check_solvent sub_solvent->check_catalyst sub_catalyst->purification sub_purification->solution

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Issue 2: Formation of Side Products and Purification Challenges

The presence of side products can complicate the purification of the desired benzodioxane and reduce the overall yield.

Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Mitigation Strategies:

  • Polymerization: In acid-catalyzed reactions of phenols with aldehydes, polymerization of the starting materials can occur.

    • Solution: Use milder reaction conditions, such as a lower temperature or a less concentrated acid catalyst. The slow addition of the aldehyde can also help to minimize polymerization.

  • O-Alkylation vs. C-Alkylation: In reactions of phenols, alkylation can occur on the hydroxyl group (O-alkylation) or on the aromatic ring (C-alkylation). For benzodioxane formation, O-alkylation is the desired pathway.

    • Solution: The choice of base and solvent can influence the selectivity. Generally, polar aprotic solvents like DMF favor O-alkylation.

  • Formation of Di-substituted Products: When using a dihaloalkane, there is a possibility of reaction at both ends with two different catechol molecules, leading to larger, undesired molecules.

    • Solution: Using a slight excess of the dihaloalkane can sometimes favor the intramolecular cyclization. High dilution conditions can also promote the formation of the cyclic monomer over the dimer or polymer.

Question: I am having trouble purifying my benzodioxane derivative. What are some effective purification strategies?

Answer:

Purification can be challenging, especially if the product has similar polarity to the starting materials or side products.

Purification Strategies:

Technique Recommendations
Column Chromatography - If standard silica gel chromatography is not effective, consider using a different stationary phase like alumina (neutral or basic). - A shallow solvent gradient during elution can improve the separation of closely related compounds.
Crystallization - If the product is a solid, crystallization is an excellent method for achieving high purity. - Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Trituration - For removing small amounts of impurities from a solid product, trituration can be effective. This involves washing the solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,4-benzodioxanes?

A1: A very common and versatile method is the Williamson ether synthesis-type reaction between a catechol derivative and a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.

Q2: How can I monitor the progress of my benzodioxane formation reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.

Q3: Can I use other dihaloalkanes besides 1,2-dibromoethane?

A3: Yes, other dihaloalkanes can be used to form different sized rings, though 1,4-benzodioxane (from a 1,2-dihaloalkane) is the most common. The reactivity of the dihaloalkane (iodide > bromide > chloride) should be considered.

Q4: My reaction involves an optically active starting material. How can I avoid racemization?

A4: Racemization can be a significant issue, especially under harsh basic or acidic conditions. It is crucial to carefully select the reaction conditions. For instance, avoiding strong bases for ester hydrolysis and using milder coupling agents can help preserve stereochemical integrity.

Experimental Protocols

General Protocol for the Synthesis of a 1,4-Benzodioxane Derivative from a Catechol and 1,2-Dibromoethane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Catechol (1.0 eq)

  • 1,2-Dibromoethane (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted catechol and anhydrous DMF.

  • Add the anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 1,4-benzodioxane derivative.

Reaction Scheme:

ReactionScheme Catechol Substituted Catechol Base K₂CO₃, DMF Heat Dibromoethane 1,2-Dibromoethane Benzodioxane Substituted 1,4-Benzodioxane Base->Benzodioxane

Caption: General reaction scheme for 1,4-benzodioxane synthesis.

Data Presentation

Table 1: Comparison of Bases in Benzodioxane Synthesis
Base Typical Solvent Relative Strength Advantages Considerations
K₂CO₃ Acetone, DMFModerateInexpensive, easy to handle.Slower reaction times compared to stronger bases.
NaH DMF, THFStrongHighly effective, can lead to faster reactions.Pyrophoric, requires handling under inert atmosphere.
Cs₂CO₃ Acetonitrile, DMFStrongOften gives higher yields for difficult substrates.More expensive.
Table 2: Influence of Solvents on Reaction Outcome
Solvent Polarity Typical Reaction Temperature Notes
Acetone Polar AproticReflux (~56 °C)Good for many reactions, easy to remove.
DMF Polar Aprotic80 - 120 °CHigh boiling point, good solvating power for salts.
Acetonitrile Polar AproticReflux (~82 °C)Good alternative to DMF, easier to remove.

Technical Support Center: Synthesis of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-4H-1,3-benzodioxine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and scalable approach for synthesizing this compound is through an acid-catalyzed condensation reaction between 3-bromophenol and a formaldehyde source, such as paraformaldehyde. This reaction is analogous to the synthesis of other substituted 1,3-benzodioxanes.

Q2: What are the typical starting materials and reagents?

A2: The key starting materials and reagents are 3-bromophenol and paraformaldehyde. A strong acid catalyst, such as concentrated sulfuric acid, in a solvent like glacial acetic acid is typically employed. For workup and purification, a base (e.g., sodium hydroxide), an organic solvent (e.g., toluene), and a crystallization solvent system (e.g., diisopropyl ether/hexane) are required.

Q3: What is the expected yield for this synthesis?

A3: While specific yields for this compound are not widely reported, a comparable synthesis of 6-bromo-4H-1,3-benzodioxine from 4-bromophenol reports a yield of approximately 75%.[1] Similar yields can be targeted for the 7-bromo isomer with optimization.

Q4: What are the key reaction parameters to control?

A4: Temperature, reaction time, and the molar ratio of reactants are critical. The condensation is often carried out at a low temperature (e.g., 0°C) over an extended period (e.g., 120 hours) to minimize side reactions.[1] The amount of acid catalyst is also a crucial parameter that can affect both the reaction rate and the formation of impurities.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals. The disappearance of the starting material (3-bromophenol) and the appearance of the product spot/peak will indicate the reaction's progression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive paraformaldehyde.1. Use freshly opened or properly stored paraformaldehyde. Consider depolymerizing it to formaldehyde gas before use for challenging reactions.
2. Insufficient acid catalyst.2. Ensure the correct amount of concentrated sulfuric acid is added. The catalyst is crucial for the reaction to proceed.
3. Reaction temperature is too low or too high.3. Maintain the recommended reaction temperature. For this synthesis, a prolonged reaction at 0°C is suggested.[1]
4. Insufficient reaction time.4. This reaction can be slow; ensure it runs for the recommended duration (e.g., 120 hours).[1] Monitor by TLC or GC until the starting material is consumed.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high.1. Strictly control the reaction temperature. Excursions to higher temperatures can lead to polymerization and degradation of the starting materials and product.
2. Excess acid catalyst.2. Use the stoichiometric amount of the acid catalyst as recommended in the protocol.
Product is an Oil and Does Not Crystallize 1. Presence of impurities.1. Purify the crude product by distillation under reduced pressure.[1]
2. Incorrect crystallization solvent system.2. Use a non-polar solvent system like diisopropyl ether/hexane to induce crystallization.[1] Scratching the inside of the flask with a glass rod may also help initiate crystallization.
Multiple Spots on TLC After Reaction 1. Incomplete reaction.1. Allow the reaction to proceed for a longer duration.
2. Formation of side products (e.g., polymers of formaldehyde).2. During workup, filter the organic phase while hot to remove formaldehyde polymers.[1]
3. Isomeric impurities.3. Purify by column chromatography or distillation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 6-bromo-4H-1,3-benzodioxine.[1]

Materials:

Reagent Molecular Weight ( g/mol ) Quantity Molar Equivalents
3-Bromophenol173.011.0 kg (5.78 mol)1.0
Paraformaldehyde(CH₂O)n870 g (28.9 mol)5.0
Glacial Acetic Acid60.053.8 L-
Concentrated Sulfuric Acid98.08654 mL-
Sodium Hydroxide40.001.35 kg-
Toluene92.147 L-
Diisopropyl Ether102.18As needed-
Hexane86.18As needed-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 3.8 L of glacial acetic acid and 654 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Addition of Reactants: To the cooled acid mixture, add 1 kg (5.78 moles) of 3-bromophenol and 870 g (28.9 moles) of paraformaldehyde.

  • Reaction: Stir the mixture at 0°C for 120 hours.

  • Neutralization: Prepare a solution of 1.35 kg of sodium hydroxide in 13 L of water. Slowly and carefully add this basic solution to the reaction mixture to neutralize the acids. A precipitate will form.

  • Workup:

    • Filter the precipitate and dissolve it in 7 L of toluene.

    • Dry the organic phase by azeotropic distillation.

    • Filter the hot toluene solution to remove any formaldehyde polymers.

    • Evaporate the toluene under reduced pressure to obtain the crude product.

  • Purification:

    • Distill the crude residue under reduced pressure (B.P. for 6-bromo isomer: 80°-90° C at 0.13 mbar).[1]

    • The distilled product can be crystallized by stirring in a mixture of diisopropyl ether and hexane.

  • Characterization: The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 3-Bromophenol + Paraformaldehyde acid_catalyst H₂SO₄ in Acetic Acid neutralization Neutralization with NaOH reagents->neutralization reaction_conditions 0°C, 120h extraction Extraction with Toluene neutralization->extraction filtration Hot Filtration extraction->filtration distillation Vacuum Distillation filtration->distillation crystallization Crystallization (Diisopropyl ether/Hexane) distillation->crystallization product This compound crystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low or No Product check_reagents Check Reagents Paraformaldehyde active? Correct amount of catalyst? start->check_reagents check_conditions Check Conditions Temperature at 0°C? Sufficient reaction time? start->check_conditions solution_reagents Use fresh paraformaldehyde. Verify catalyst amount. check_reagents:f1->solution_reagents No check_reagents:f2->solution_reagents No solution_conditions Maintain 0°C. Increase reaction time. check_conditions:f1->solution_conditions No check_conditions:f2->solution_conditions No

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Characterization of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of halogenated heterocyclic compounds.

General FAQs

Q1: What are the most common challenges when characterizing halogenated heterocycles?

A1: The primary challenges stem from the unique properties of halogen atoms, which can significantly influence the outcomes of standard analytical techniques. Key issues include:

  • NMR Spectroscopy: Signal broadening due to quadrupolar effects (Cl, Br, I), and complex, sometimes counterintuitive, chemical shifts caused by the "heavy atom effect".[1][2] Fluorine introduces its own challenges with complex splitting patterns.[1]

  • Mass Spectrometry: While isotopic patterns are useful for identification, overlapping patterns in polyhalogenated compounds and complex fragmentation can complicate spectral interpretation.

  • X-ray Crystallography: Halogenated compounds are particularly susceptible to specific radiation damage, which can cleave the carbon-halogen (C-X) bond, leading to poor electron density and incorrect structural models.[3][4]

  • Reactivity and Stability: Certain halogenated heterocycles can be unstable or undergo unexpected rearrangements, such as the "halogen dance" reaction, under analytical or synthetic conditions.[5][6]

Troubleshooting Guide: NMR Spectroscopy

Q2: Why is the ¹³C NMR signal for the carbon atom bonded to my bromine or iodine atom shifted upfield (to a lower ppm)? I expected a downfield shift due to electronegativity.

A2: This is a classic example of the "heavy atom effect".[2] While electronegativity does play a role, for heavier halogens like bromine and especially iodine, a phenomenon called spin-orbit coupling becomes significant.[7] This relativistic effect induces strong shielding of the directly attached carbon nucleus, causing an upfield shift that often counteracts the expected downfield shift from electronegativity.[1][8]

Q3: The ¹³C NMR signal for the carbon bonded to a chlorine or bromine atom in my heterocycle is very broad or missing entirely. What is the cause?

A3: This is likely due to quadrupolar broadening. Most isotopes of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) are quadrupolar nuclei, meaning they have a non-spherical distribution of charge (spin > 1/2).[9][10] This quadrupolar moment interacts with the local electric field gradient, providing a very efficient relaxation pathway.[10][11] This rapid relaxation can dramatically broaden the signal of the quadrupolar nucleus itself and, through scalar coupling, the signal of the carbon atom it is attached to, sometimes to the point where it disappears into the baseline.[9]

Q4: My fluorine-substituted heterocycle shows very complex splitting in both the ¹H and ¹³C NMR spectra. How can I simplify interpretation?

A4: Fluorine (¹⁹F) is a spin-1/2 nucleus with ~100% natural abundance, so it readily couples to both ¹H and ¹³C nuclei, often over multiple bonds (²J, ³J, and even longer-range couplings). This results in complex multiplets. To simplify the spectra:

  • Run a ¹⁹F-decoupled ¹H or ¹³C NMR experiment: This will collapse the fluorine-related splitting, resulting in simpler signals for the protons and carbons.

  • Utilize 2D NMR: Experiments like ¹H-¹⁹F HETCOR can be invaluable for definitively assigning which protons are coupled to which fluorine atoms. For ¹³C assignment, ¹³C-¹⁹F HETCOR can be similarly useful.

Q5: I'm having trouble assigning the regiochemistry of my polyhalogenated heterocycle. Can NMR help predict reactivity?

A5: Yes, ¹H NMR of the corresponding dehalogenated parent heterocycle can be a useful predictive tool. A method developed by Handy and coworkers suggests that the proton with the largest chemical shift (most downfield) is attached to the most electron-deficient carbon. This position is often the preferred site for cross-coupling reactions.[6] While this method is a good starting point, it doesn't account for steric effects or strong directing groups.[6]

Troubleshooting Guide: Mass Spectrometry

Q6: My mass spectrum shows a prominent M+2 peak. How do I know if the compound contains chlorine or bromine?

A6: The key is the relative intensity of the molecular ion (M) peak compared to the M+2 peak.

  • Chlorine (Cl): Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. You will observe an M+2 peak that is about one-third the height of the M peak.[12]

  • Bromine (Br): Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. You will observe an M+2 peak that is nearly the same height as the M peak.[12]

Q7: I suspect my compound has two halogen atoms. What should the isotopic pattern look like?

A7: The isotopic patterns for dihalogenated compounds are also highly characteristic. You should look for M, M+2, and M+4 peaks. The expected intensity ratios are summarized in the table below.

Halogen CombinationPeak PatternApproximate Intensity Ratio
Two Chlorine atoms (Cl₂)M, M+2, M+49 : 6 : 1
Two Bromine atoms (Br₂)M, M+2, M+41 : 2 : 1
One Chlorine, one Bromine (ClBr)M, M+2, M+43 : 4 : 1

Table 1. Isotopic abundance patterns for dihalogenated compounds in mass spectrometry.[12]

Q8: I'm not seeing the expected molecular ion cluster, or the fragmentation pattern is confusing. What are the common fragmentation pathways?

A8: If the molecular ion is weak or absent, first ensure your ionization method is soft enough. For halogenated compounds, common fragmentation pathways include:

  • Loss of a Halogen Radical: This is often the most favorable initial fragmentation, especially for bromo and iodo derivatives, leaving a carbocation. The fragment will not show the halogen isotopic pattern.

  • Loss of HX: Elimination of a hydrogen halide (e.g., HCl, HBr) is also common.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbon bearing the halogen can occur.

If you see unexpected fragments, consider the possibility of sample degradation in the ion source or contamination.

Workflow for identifying halogens in mass spectrometry.

Troubleshooting Guide: X-ray Crystallography

Q9: The electron density for my brominated or iodinated ligand is weak and ill-defined, even though the rest of the structure is clear. What is happening?

A9: This is a strong indicator of specific radiation damage (SRD).[3] Intense X-ray beams, particularly at synchrotrons, can cause the cleavage of the relatively weak carbon-halogen bond (C-Br, C-I).[3][4] This damage is dose-dependent, meaning the longer the crystal is exposed to the beam, the more the bond will break. As a result, the halogen atom becomes disordered or is lost, leading to a deterioration of its electron density map.[3]

Q10: My strategy of using a brominated analog for anomalous phasing failed, as I could not detect a significant anomalous signal. Could this be related to radiation damage?

A10: Yes, absolutely. Specific radiation damage that cleaves the C-Br bond will eliminate the anomalous signal from the bromine atom.[3] Studies have shown that as the X-ray dose increases, the anomalous signal from brominated ligands is progressively lost.[3][4] This is a critical pitfall, as collecting highly redundant data to improve signal-to-noise can be counterproductive if it simultaneously destroys the very signal you are trying to measure.[3]

Experimental Protocol: Mitigating Specific Radiation Damage (SRD) in X-ray Data Collection

This protocol provides steps to minimize C-X bond cleavage during data collection for halogenated heterocycles.

  • Minimize X-ray Dose: This is the most critical factor.

    • Use a high-performance detector to reduce exposure time per frame.

    • Attenuate the beam as much as possible while still obtaining usable diffraction.

    • Limit the total number of frames collected. Avoid collecting highly redundant data unless absolutely necessary. Be aware of the "point of diminishing returns" where more data collection leads to more damage and a weaker anomalous signal.[3]

  • Use a Multi-Crystal or Serial Crystallography Approach:

    • If sufficient crystals are available, spread the total required dose over multiple crystals.

    • For very sensitive samples, consider using serial crystallography techniques (e.g., MSOX - multiple serial structures from one crystal) where data is collected from multiple locations on the same crystal or from many microcrystals.[3]

  • Data Collection at Cryogenic Temperatures:

    • Always collect data at cryogenic temperatures (e.g., 100 K). While this does not eliminate SRD, it significantly slows the migration of free radicals that cause damage.

  • Analyze Data as a Function of Dose:

    • Process your data in batches corresponding to different stages of the data collection (e.g., the first 10%, first 20%, etc.).

    • Monitor metrics such as the ligand's real-space correlation coefficient and B-factors. A worsening of these metrics with increasing frame number is a clear sign of radiation damage.[3]

    • If collecting anomalous data, monitor the strength of the anomalous signal as a function of dose.

Troubleshooting workflow for X-ray radiation damage.

Troubleshooting Guide: Reactivity & Stability

Q11: During a reaction with a strong base (like LDA or an organolithium), my brominated heterocycle rearranged to an unexpected isomer. What could have caused this?

A11: You have likely observed a "halogen dance" reaction.[5] This is a base-catalyzed intramolecular migration of a halogen atom (usually Br or I) on an aromatic or heteroaromatic ring.[13] The reaction is driven by thermodynamics, proceeding towards the most stable arylmetal intermediate.[14] For example, deprotonation of 2-bromothiophene can lead to a rearranged 3-bromothiophene product after quenching.[15]

Q12: How can I control or prevent a halogen dance reaction?

A12: Controlling a halogen dance depends on several factors:

  • Choice of Base: Hindered lithium amides like LDA or LiTMP are often used to initiate the reaction. Using a different class of base may prevent it.[14] To perform a halogen-metal exchange without a subsequent dance, a non-basic organolithium like n-BuLi at very low temperatures is often used.

  • Temperature: Halogen dance reactions are highly temperature-sensitive. Lower temperatures (e.g., -78 °C or lower) favor the reaction by allowing both the metalated and unmetalated species to coexist.[5] Running the reaction at higher temperatures can sometimes suppress the migration.[5]

  • Trapping Agent: The lithiated intermediate formed after deprotonation is nucleophilic. If you add a "fast" reacting electrophile quickly, you can often trap the initial intermediate before it has time to "dance".[5]

Experimental Protocol: General Procedure for Halogen Dance and Electrophilic Trapping

This protocol describes a typical procedure for inducing a halogen dance on a brominated thiophene and trapping the rearranged intermediate.

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried flask equipped with a magnetic stir bar. Cool the flask to -78 °C (dry ice/acetone bath).

  • Base Formation (LDA): To the cold THF, add diisopropylamine (1.5 equiv) followed by the dropwise addition of n-butyllithium (1.2 equiv). Stir for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).[15]

  • Initiation of Halogen Dance: Cool the LDA solution back to -78 °C. Add the brominated heterocycle (e.g., 2-bromothiophene, 1.0 equiv) dropwise.[15]

  • Rearrangement: Stir the reaction at -78 °C for a short period (e.g., 30 minutes), then allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 15 hours) to allow the halogen migration to reach thermodynamic equilibrium.[15] The optimal time and temperature will be substrate-dependent.

  • Electrophilic Trap: Cool the reaction mixture back down to -78 °C. Add the desired electrophile (e.g., DMF, an aldehyde, I₂) dropwise.[15]

  • Workup and Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.[15]

Halogen_Dance_Mechanism cluster_0 Key Mechanistic Steps cluster_1 Influencing Factors A Starting Material (e.g., 2-Bromopyridine) B Deprotonation (ortho to Halogen) A->B + Base (LDA) C Lithium-Halogen Exchange (with another starting material molecule) B->C + Starting Material D Rearranged Intermediate (e.g., 3-Bromo-2-lithiopyridine) C->D E Thermodynamically More Stable Intermediate D->E Migration F4 Electrophile ('Fast' vs 'Slow') E->F4 Trapping leads to Functionalized Product F1 Base (e.g., LDA, LiTMP) F1->B F2 Temperature (Lower T often favors HD) F2->C F3 Solvent (e.g., THF vs THP) F3->C

Key steps and influencing factors of the halogen dance reaction.

References

Validation & Comparative

A Comparative Analysis of 7-bromo-4H-1,3-benzodioxine and Other Benzodioxane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties and Biological Activities of Brominated Benzodioxane Isomers

This guide offers a detailed comparison of 7-bromo-4H-1,3-benzodioxine and its isomers, with a particular focus on bromo-substituted 1,4-benzodioxanes. Benzodioxane scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of available data, including comparative biological activities, experimental protocols for key assays, and visualization of relevant signaling pathways.

Comparative Physicochemical and Biological Data

Table 1: Physicochemical Properties of Benzodioxane Isomers

CompoundIsomer TypeMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound1,3-benzodioxineC₈H₇BrO₂215.042.35
6-bromo-1,4-benzodioxane1,4-benzodioxaneC₈H₇BrO₂215.042.41
5-bromo-1,4-benzodioxane1,4-benzodioxaneC₈H₇BrO₂215.042.41

Table 2: Comparative Anticancer Activity of Bromo-Benzodioxane Derivatives

Compound/DerivativeCell LineAssayIC₅₀ (µM)Citation
This compound --No Data Available -
(R)-4-(substituent)-1,4-dioxane derivativePC-3 (Prostate)CytotoxicityPotent activity noted[1][2][3]
Bromo-substituted 1,3,4-oxadiazole-benzodioxaneMultipleMTT7.21 - 25.87
Bromophenol derivatives with indolin-2-oneA549, Bel7402, HepG2, HeLa, HCT116MTTPotent activity noted[4]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines (from bromobenzenes)PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MGCell Growth Inhibition7.84 - 16.2[5]

Table 3: Comparative Antimicrobial Activity of Bromo-Benzodioxane Derivatives

Compound/DerivativeBacterial/Fungal StrainAssayMIC (µg/mL)Citation
This compound --No Data Available -
Benzodioxane-benzamides (FZ95, FZ100)MRSA, MSSA, B. subtilisBroth Microdilution0.1 - 0.25[6]
2-(2-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxan-2-yl)-1,3,4-oxadiazoleS. aureus, B. subtilis, E. coli, A. niger, A. flavus, C. albicansTwofold Serial Dilution0.25 - 1[7][8]
2-(4-Bromo-phenyl)-5-(2,3-dihydro-1,4-benzodioxan-2-yl)-1,3,4-oxadiazoleS. aureus, B. subtilis, E. coliTwofold Serial Dilution0.25 - 1[7][8]

Key Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of benzodioxane isomers, this section provides detailed methodologies for commonly employed assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Radioligand Receptor Binding Assay

This technique is used to quantify the affinity of a ligand for a specific receptor.

Materials:

  • Cell membranes or tissues expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors)

  • Unlabeled competitor ligand (the test compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate or tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Visualizations

Benzodioxane derivatives have been shown to interact with various G protein-coupled receptors (GPCRs), including α₁-adrenergic and 5-HT₁A receptors. Understanding their impact on the downstream signaling cascades is crucial for elucidating their mechanism of action.

G_alpha_q_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) alpha1_AR α1-Adrenergic Receptor Agonist->alpha1_AR Gq Gαq alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates target proteins

Caption: α1-Adrenergic Receptor Signaling via Gαq Pathway.

G_alpha_i_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) HT1A_R 5-HT1A Receptor Agonist->HT1A_R Gi Gαi HT1A_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response phosphorylates target proteins

Caption: 5-HT1A Receptor Signaling via Gαi Pathway.

Conclusion

This guide provides a comparative overview of this compound and other bromo-substituted benzodioxane isomers, highlighting the significant role of the benzodioxane scaffold in medicinal chemistry. While there is a notable lack of publicly available biological data for this compound, the provided information on related isomers, particularly bromo-1,4-benzodioxanes, reveals their potential as anticancer and antimicrobial agents, as well as modulators of key GPCRs. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this important class of compounds. Future research should focus on the systematic biological evaluation of a wider range of bromo-benzodioxane isomers, including this compound, to establish a comprehensive structure-activity relationship and unlock their full therapeutic potential.

References

A Comparative Guide to the Cytotoxicity of Benzodioxine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for cytotoxicity data specifically on 7-bromo-4H-1,3-benzodioxine analogs did not yield specific experimental results. However, significant research has been conducted on the cytotoxic properties of structurally related benzodioxine and benzodioxole analogs. This guide provides a comparative overview of the cytotoxic activity of these related compounds against various cancer cell lines, offering valuable insights into their potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various benzodioxine and benzodioxole analogs from recent studies. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
1,4-Benzodioxine derivative 11a MCF-7 (Breast)< 10[1]
HepG2 (Liver)< 10[1]
PC-3 (Prostate)< 10[1]
A549 (Lung)< 10[1]
1,4-Benzodioxane-hydrazone 7e MDA-MB-435 (Melanoma)0.20[2]
M14 (Melanoma)0.46[2]
SK-MEL-2 (Melanoma)0.57[2]
UACC-62 (Melanoma)0.27[2]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f PC-3 (Prostate)9.71[3][4]
MDA-MB-231 (Breast)12.9[3][4]
MIA PaCa-2 (Pancreatic)9.58[3][4]
U-87 MG (Glioblastoma)16.2[3][4]
(E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201 )MDA-MB-231 (Breast)4.92 ± 1.09[7]

Experimental Protocols

The following is a detailed protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity, based on protocols described in the cited literature.[8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[9]

Materials:

  • 96-well microplates

  • Test compounds (benzodioxine analogs)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Benzodioxine Analogs incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add Solubilization Solution (DMSO) incubation_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Hypothetical Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound Benzodioxine Analog ros ↑ Reactive Oxygen Species (ROS) compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptosis signaling pathway.

References

Spectroscopic Data Analysis: A Comparative Guide to 7-bromo-4H-1,3-benzodioxine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 7-bromo-4H-1,3-benzodioxine and its related analogs. Due to the limited availability of experimental data for the target compound, this document combines experimental data for structurally similar molecules with predicted data for this compound to offer a comprehensive analytical overview. This approach allows for a foundational understanding of the expected spectral characteristics of the target molecule.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound, its parent compound 4H-1,3-benzodioxin, and its isomer 6-bromo-4H-1,3-benzodioxine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-4Aromatic Protons
This compound (Predicted) ~5.3~4.9~7.2 (d), ~7.0 (dd), ~6.8 (d)
6-bromo-4H-1,3-benzodioxine 5.24 (s, 2H)4.88 (s, 2H)7.31 (dd, J=8.7, 2.4 Hz, 1H), 7.13 (m, 1H), 6.39 (d, J=8.7 Hz, 1H)
4H-1,3-benzodioxin 5.25 (s, 2H)4.85 (s, 2H)7.15-6.80 (m, 4H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-4Aromatic CarbonsC-Br
This compound (Predicted) ~93~65~150, ~128, ~125, ~122, ~118~115
6-bromo-1,4-benzodioxane *--144.1, 140.7, 122.1, 119.3, 118.0114.5
4H-1,3-benzodioxin 92.964.7150.8, 126.8, 122.5, 121.8, 117.5, 115.9-

*Note: Data for 6-bromo-1,4-benzodioxane, a structural isomer, is provided for comparison due to the lack of available data for 6-bromo-4H-1,3-benzodioxine.

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundC-H (aromatic)C-H (aliphatic)C-O StretchC=C (aromatic)C-Br Stretch
This compound (Predicted) ~3050~2950, ~2850~1250, ~1050~1600, ~1480~650
4H-1,3-benzodioxin 30602960, 28501260, 10701590, 1490-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 214/216 (due to Br isotopes)Expected fragments from loss of CH₂O, Br, and retro-Diels-Alder reaction.
4H-1,3-benzodioxin 136107, 78, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound or 20-30 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: A small amount of the solid is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol oil.

    • Liquid Samples: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

  • Data Processing: The resulting spectrum of transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Workflow and Data Analysis Pathway

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet Preparation of KBr Pellet/Mull (for IR) Sample->Pellet Dilution Dilution for MS Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR IR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Process Fourier Transform, Phasing, Baseline Correction NMR->NMR_Process IR_Process Plot Transmittance vs. Wavenumber IR->IR_Process MS_Process Generate Mass Spectrum (Intensity vs. m/z) MS->MS_Process NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Process->NMR_Analysis IR_Analysis Functional Group Identification IR_Process->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern Analysis MS_Process->MS_Analysis Structure Structure Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic data analysis.

In Vitro Evaluation of Benzodioxane-Related Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of a potent benzodioxane-related chalcone derivative as a Monoamine Oxidase B (MAO-B) inhibitor against other established alternatives. The content herein is supported by experimental data and detailed protocols to assist in the evaluation and development of novel therapeutic agents targeting MAO-B.

Monoamine oxidases (MAO) are enzymes crucial for the catabolism of monoamine neurotransmitters.[1] Specifically, MAO-B is a key target in the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as its inhibition can increase dopamine levels in the brain.[2][3] The development of selective MAO-B inhibitors is a significant area of research in medicinal chemistry.[4]

This guide focuses on a potent fluorinated benzyloxy chalcone derivative, referred to as FBZ13, as a case study to illustrate the evaluation process. Chalcones are recognized as promising lead structures for MAO-B inhibitors.[5]

Comparative Performance of MAO-B Inhibitors

The efficacy of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[6][7] A lower IC50 value signifies greater potency. The following table summarizes the in vitro inhibitory activity of the selected benzodioxane-related derivative (FBZ13) and compares it with well-established MAO-B inhibitors.

CompoundTarget EnzymeIC50 Value (µM)SelectivityNotes
FBZ13 ((E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one)MAO-B0.0053Highly SelectiveA potent, competitive, and reversible inhibitor.[8]
Safinamide MAO-B~0.0212SelectiveReference drug; FBZ13 is approximately 4.0 times more potent.[5][8]
Selegiline (L-deprenyl)MAO-B~0.0068SelectiveAn irreversible inhibitor used in Parkinson's disease treatment.[6][9]
Rasagiline MAO-BNot specifiedSelectiveAn irreversible MAO-B inhibitor.[9]
Clorgyline MAO-A~0.0016MAO-A SelectiveIncluded as a control for MAO-A selectivity.[6]

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of a compound against MAO-B is crucial for accurate and reproducible results. The following protocol is a standard fluorometric assay.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[10][11]

1. Materials and Reagents:

  • Recombinant human MAO-B (hMAO-B) enzyme[6]

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]

  • MAO-B Substrate (e.g., kynuramine or benzylamine)[1][6]

  • Fluorescent Probe (e.g., Amplex Red™ or GenieRed Probe)[6][11]

  • Developer/Horseradish Peroxidase (HRP)[6]

  • Test Inhibitor (e.g., FBZ13)

  • Positive Control Inhibitor (e.g., Selegiline)[6]

  • Vehicle Control (e.g., DMSO, final concentration <1-2%)[11][12]

  • 96-well black microplates[12]

  • Fluorometric microplate reader[12]

2. Preparation of Solutions:

  • Test Compound: Prepare a high-concentration stock solution in DMSO. Perform serial dilutions in the assay buffer to achieve a range of test concentrations.[12]

  • MAO-B Enzyme Solution: Reconstitute and dilute the lyophilized enzyme in cold assay buffer to the desired working concentration.[11]

  • Substrate Solution: Prepare a working solution of the MAO-B substrate, developer, and fluorescent probe in the assay buffer.[6]

3. Assay Procedure:

  • Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle control to the wells of a 96-well black plate.

  • Add 50 µL of the MAO-B enzyme working solution to each well.

  • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[13]

  • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.[6]

  • Immediately place the plate in a fluorometric microplate reader.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity kinetically (e.g., every minute for 30-40 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6][11]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (uninhibited enzyme).

    • % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100

    • Where EC is the Enzyme Control and S is the Test Inhibitor sample.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

MAO-B Metabolic Pathway

The following diagram illustrates the role of Monoamine Oxidase B in the degradation of monoamine neurotransmitters.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrial Outer Membrane cluster_products Metabolites Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Phenethylamine Phenethylamine Phenethylamine->MAOB DOPAL DOPAL MAOB->DOPAL Oxidative Deamination H2O2 H₂O₂ (ROS) MAOB->H2O2 NH3 NH₃ MAOB->NH3 Inhibitor MAO-B Inhibitor (e.g., FBZ13) Inhibitor->MAOB

Caption: MAO-B catalyzes the oxidative deamination of neurotransmitters, a process blocked by inhibitors.

Experimental Workflow for MAO-B Inhibition Assay

The diagram below outlines the key steps in the in vitro fluorometric assay to determine the IC50 value of a potential MAO-B inhibitor.

a A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Dispense Inhibitor/Control into 96-well plate A->B C 3. Add MAO-B Enzyme & Pre-incubate (10-15 min) B->C D 4. Initiate Reaction with Substrate Solution C->D E 5. Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) D->E F 6. Calculate Reaction Rates & Percent Inhibition E->F G 7. Plot Dose-Response Curve & Determine IC50 F->G

Caption: Workflow for determining the IC50 of a test compound in a fluorometric MAO-B inhibition assay.

References

Structure-Activity Relationship of Brominated Benzodioxanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a versatile heterocyclic nucleus prevalent in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of bromine atoms to this structure can significantly modulate its physicochemical properties and biological activity, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of brominated benzodioxanes, focusing on their applications as monoamine oxidase B (MAO-B) inhibitors, α1-adrenoceptor antagonists, and anticancer agents. The information is presented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Monoamine Oxidase B (MAO-B) Inhibition

Brominated benzodioxane-substituted chalcones have emerged as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The position and nature of halogen substitution on the benzodioxane ring system play a crucial role in their inhibitory activity.

Comparative Inhibitory Activity of Brominated Benzodioxane Chalcones against hMAO-B
Compound IDStructureR1R2IC50 (µM) for hMAO-BSelectivity Index (SI) vs hMAO-A
1 Chalcone BackboneHH13.04-
2 Thienyl ChalconeHH10.62-
3 1,4-benzodioxan-substituted thienyl chalconeHH6.05>333
12 5-Chloro-thienyl analogClH0.11>333
13 5-Bromo-thienyl analogBrH0.12>333
22 (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-oneBrF0.026>1538

Data compiled from multiple sources.[2][3]

The data clearly indicates that the incorporation of a brominated phenyl ring significantly enhances the inhibitory potency against human MAO-B.[2] Specifically, compound 22 , featuring a 3-bromo-4-fluorophenyl group, demonstrates exceptional potency with an IC50 value of 0.026 µM and a high selectivity index.[2] This suggests that the electronic and steric properties imparted by the bromine and fluorine atoms are critical for optimal interaction with the enzyme's active site.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (brominated benzodioxanes)

  • Positive control inhibitor (e.g., selegiline)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~530/590 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant hMAO-B enzyme, and the test compounds or control to the designated wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for at least 30 minutes.

  • The rate of reaction is determined from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the MAO-B Inhibition Workflow

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Incubation Pre-incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare hMAO-B Enzyme Solution Enzyme_Prep->Incubation Substrate_Mix Prepare Substrate Mix (Substrate, Amplex Red, HRP) Reaction Initiate Reaction with Substrate Mix Substrate_Mix->Reaction Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Workflow for the in vitro MAO-B inhibition assay.

α1-Adrenoceptor Antagonism

Benzodioxane derivatives are well-known for their interaction with α-adrenoceptors. Bromination can influence the affinity and selectivity of these compounds for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Comparative Binding Affinity of Benzodioxane Derivatives for α1-Adrenoceptors

While specific data for a series of brominated benzodioxane analogs is limited in the readily available literature, studies on related benzodioxane antagonists indicate that structural modifications, including substitution on the aromatic ring, significantly impact binding affinity. It is suggested that a systematic study of the structure-affinity relationship in benzodioxane antagonists, including brominated derivatives, could lead to the development of more potent and selective blocking drugs for α1-adrenoceptors.[4]

CompoundRα1-Adrenoceptor Ki (nM)α2-Adrenoceptor Ki (nM)Selectivity (α2/α1)
WB-4101H0.25180720
2-Methoxy-WB-41012-OCH30.121601333
3-Methoxy-WB-41013-OCH30.40200500
4-Methoxy-WB-41014-OCH30.32190594
4-Bromo-WB-41014-Br---

Data for non-brominated analogs is presented to illustrate the effect of substitution. Further research is needed to populate data for brominated analogs like 4-Bromo-WB-4101.

Experimental Protocol: α1-Adrenoceptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of brominated benzodioxanes for α1-adrenoceptors.

Materials:

  • Cell membranes expressing human α1A, α1B, or α1D adrenoceptors (e.g., from transfected CHO or HEK293 cells)

  • Radioligand (e.g., [3H]prazosin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Test compounds (brominated benzodioxanes)

  • Non-specific binding control (e.g., phentolamine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In tubes, combine the cell membranes, [3H]prazosin (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or phentolamine (for non-specific binding).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the α1-Adrenoceptor Antagonist Signaling Pathway

Alpha1_Antagonist_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade NE Norepinephrine (Agonist) Alpha1_R α1-Adrenoceptor NE->Alpha1_R Activates Antagonist Brominated Benzodioxane (Antagonist) Antagonist->Alpha1_R Blocks Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Signaling pathway of α1-adrenoceptor antagonism.

Anticancer Activity

Recent studies have explored the potential of benzodioxane derivatives as anticancer agents. Bromination of the benzodioxane core can enhance the cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity of Brominated Benzodioxane Derivatives
CompoundCancer Cell LineIC50 (µM)
Benzodioxane Derivative 1 (Unsubstituted) HeLa>100
Brominated Benzodioxane Derivative 2 HeLa~50
Piperine (Natural Benzodioxole) HeLa~40
HJ1 (Piperine-derived Benzodioxolane) HeLa~10
HJ1 (Piperine-derived Benzodioxolane) MDA-MB-231~4

Data compiled from various sources, highlighting the potential for enhanced activity with structural modifications.[5][6]

The data, although preliminary, suggests that bromination and other structural modifications on the benzodioxane scaffold can lead to a significant increase in cytotoxic activity against cancer cells.[5] Further comprehensive studies are required to establish a clear SAR for a series of brominated analogs against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (brominated benzodioxanes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the brominated benzodioxane derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Anticancer Drug Screening Workflow

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (for promising compounds) cluster_sar SAR Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, HeLa) Compound_Treatment Treatment with Brominated Benzodioxane Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Animal_Model Animal Model of Cancer (e.g., Xenograft) IC50_Determination->Animal_Model Lead Compound SAR Structure-Activity Relationship Analysis IC50_Determination->SAR Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Tumor_Measurement->SAR

General workflow for anticancer drug screening.

References

Comparative Reactivity Analysis: 6-Bromo- vs. 7-Bromo-4H-1,3-Benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Synthesis and Reactivity of 6-Bromo- and 7-Bromo-4H-1,3-Benzodioxine Isomers

In the landscape of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecules with tailored properties. The 4H-1,3-benzodioxine core is a privileged structure found in a variety of biologically active compounds. Brominated derivatives of this scaffold serve as versatile intermediates for further molecular elaboration through cross-coupling reactions and other transformations. This guide provides a comprehensive comparison of the synthesis and, most critically, the predicted reactivity of two key isomers: 6-bromo-4H-1,3-benzodioxine and this compound. While direct comparative experimental data is scarce in the literature, a detailed analysis of the electronic and steric factors governing their reactivity can provide valuable insights for synthetic planning.

Synthesis of Bromo-4H-1,3-benzodioxine Isomers

The synthesis of the 6-bromo isomer is well-documented, proceeding from readily available 4-bromophenol. A plausible synthetic route to the 7-bromo isomer can be proposed based on analogous reactions starting from 3-bromophenol.

Experimental Protocol: Synthesis of 6-Bromo-4H-1,3-benzodioxine[1]

This established procedure utilizes the reaction of 4-bromophenol with paraformaldehyde in the presence of an acid catalyst.

Materials:

  • 4-Bromophenol

  • Paraformaldehyde

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

Procedure:

  • A mixture of 4-bromophenol (5.78 moles) and paraformaldehyde (28.9 moles) is prepared in acetic acid (3.8 L) and concentrated sulfuric acid (654 mL).

  • The reaction mixture is stirred at 0°C for 120 hours.

  • The mixture is then neutralized with a solution of sodium hydroxide (1350 g in 13 L of water).

  • The resulting precipitate is filtered and dissolved in toluene (7 L).

  • The organic phase is dried by azeotropic distillation, filtered while hot to remove formaldehyde polymers, and then evaporated under reduced pressure.

  • The residue is purified by distillation under reduced pressure to yield 6-bromo-4H-1,3-benzodioxine.

  • The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane.

Proposed Experimental Protocol: Synthesis of this compound

Based on the synthesis of the 6-bromo isomer, a similar acid-catalyzed reaction of 3-bromophenol with paraformaldehyde is proposed for the synthesis of this compound.

Materials:

  • 3-Bromophenol

  • Paraformaldehyde

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Appropriate solvents for crystallization (to be determined experimentally)

Procedure:

  • Combine 3-bromophenol and a molar excess of paraformaldehyde in a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as toluene or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Comparative Data Summary

The following table summarizes key properties and predicted reactivity trends for the two isomers. Spectroscopic data for the 6-bromo isomer is experimentally derived, while data for the 7-bromo isomer is predicted.

Property6-Bromo-4H-1,3-benzodioxineThis compound (Predicted)
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂
Molecular Weight 215.04 g/mol 215.04 g/mol
Starting Material 4-Bromophenol3-Bromophenol
¹H NMR (CDCl₃, δ ppm) 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -OCH₂O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)[1]Aromatic protons are expected to show a different splitting pattern and chemical shifts due to the different substitution pattern.
Predicted Reactivity in Electrophilic Aromatic Substitution Less reactive than the 7-bromo isomer at the unsubstituted positions. The electron-donating dioxine ring activates the aromatic ring, but the bromine is deactivating.More reactive than the 6-bromo isomer at the unsubstituted positions. The activating effect of the dioxine ring is more pronounced at the positions ortho and para to the ether linkage.
Predicted Reactivity in Nucleophilic Aromatic Substitution More reactive than the 7-bromo isomer. The bromine at the 6-position is para to an electron-donating ether oxygen, which can stabilize a negative charge in the transition state.Less reactive than the 6-bromo isomer. The bromine at the 7-position is meta to one ether oxygen and ortho to the other, leading to less effective stabilization of a negative intermediate.
Predicted Reactivity in Cross-Coupling Reactions (e.g., Suzuki) Generally good reactivity, typical of aryl bromides.Expected to have similar or slightly higher reactivity compared to the 6-bromo isomer due to potentially less steric hindrance and favorable electronic effects.

Reactivity Comparison: A Deeper Dive

The differing positions of the bromine atom on the 4H-1,3-benzodioxine ring system have a profound impact on the electronic distribution within the aromatic ring, and consequently, on the reactivity of the molecule in key synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

The 4H-1,3-benzodioxine ring system is generally activating towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atoms. These oxygens increase the electron density of the benzene ring, particularly at the ortho and para positions relative to the ether linkages. However, the bromine atom is an ortho, para-directing deactivator.

  • 6-Bromo-4H-1,3-benzodioxine: The bromine atom at the 6-position is para to one of the ether oxygens and meta to the other. The strong activating effect of the para-oxygen directs incoming electrophiles to the 5- and 7-positions. However, the deactivating nature of the bromine will slow the overall reaction rate compared to the unsubstituted 4H-1,3-benzodioxine.

  • This compound: The bromine atom at the 7-position is meta to one ether oxygen and ortho to the other. The powerful ortho-directing effect of the adjacent ether oxygen will strongly activate the 6- and 8-positions towards electrophilic attack. This suggests that the 7-bromo isomer is likely to be more reactive towards EAS than the 6-bromo isomer at its unsubstituted positions.

G cluster_6bromo 6-Bromo-4H-1,3-benzodioxine cluster_7bromo This compound 6-Bromo 6-Bromo-4H-1,3-benzodioxine 6-EAS Electrophilic Aromatic Substitution 6-Bromo->6-EAS Br at C6 (deactivating, o,p-directing) 6-Products Substitution at C5 and C7 (Slower Reaction) 6-EAS->6-Products 7-Bromo This compound 7-EAS Electrophilic Aromatic Substitution 7-Bromo->7-EAS Br at C7 (deactivating, o,p-directing) 7-Products Substitution at C6 and C8 (Faster Reaction) 7-EAS->7-Products Reactivity_Comparison_EAS Comparative EAS Reactivity

Caption: Predicted reactivity in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution on aryl halides is generally challenging and often requires the presence of strong electron-withdrawing groups or the use of harsh reaction conditions. However, the relative reactivity of the two bromo isomers can be predicted based on the stability of the Meisenheimer intermediate.

  • 6-Bromo-4H-1,3-benzodioxine: The bromine at the 6-position is para to an ether oxygen. An attacking nucleophile will generate a negative charge on the ring that can be delocalized onto this oxygen atom through resonance, thus stabilizing the intermediate. This stabilization is expected to facilitate nucleophilic substitution at this position.

  • This compound: The bromine at the 7-position is meta to one ether oxygen and ortho to the other. While the ortho-oxygen can offer some stabilization, it is generally less effective than a para-substituent in delocalizing the negative charge of the Meisenheimer complex. Therefore, the 7-bromo isomer is predicted to be less reactive in SNAr reactions compared to the 6-bromo isomer.

G cluster_6bromo_snar 6-Bromo-4H-1,3-benzodioxine cluster_7bromo_snar This compound 6-Bromo_SNAr 6-Bromo-4H-1,3-benzodioxine 6-SNAr Nucleophilic Aromatic Substitution 6-Bromo_SNAr->6-SNAr 6-Intermediate Stabilized Meisenheimer Intermediate (para-oxygen) 6-SNAr->6-Intermediate 6-Product_SNAr Higher Reactivity 6-Intermediate->6-Product_SNAr 7-Bromo_SNAr This compound 7-SNAr Nucleophilic Aromatic Substitution 7-Bromo_SNAr->7-SNAr 7-Intermediate Less Stabilized Meisenheimer Intermediate 7-SNAr->7-Intermediate 7-Product_SNAr Lower Reactivity 7-Intermediate->7-Product_SNAr Reactivity_Comparison_SNAr Comparative SNAr Reactivity

Caption: Predicted reactivity in nucleophilic aromatic substitution.

Conclusion

This guide provides a foundational understanding of the comparative reactivity of 6-bromo- and this compound. While the synthesis of the 6-bromo isomer is well-established, the synthesis of the 7-bromo isomer, though plausible, requires experimental validation. The predicted reactivity trends, based on fundamental principles of organic chemistry, suggest that the 7-bromo isomer is the more reactive substrate for electrophilic aromatic substitution, while the 6-bromo isomer is more susceptible to nucleophilic attack. These predictions offer a valuable starting point for researchers designing synthetic routes to novel functionalized 4H-1,3-benzodioxine derivatives. Further experimental studies are warranted to quantify these reactivity differences and to explore the full synthetic potential of these versatile building blocks.

References

A Comparative Guide to the Synthesis of 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 7-bromo-4H-1,3-benzodioxine, a valuable heterocyclic compound in medicinal chemistry and drug development. We present a plausible direct synthesis, an alternative route involving bromination, and a discussion of potential bioisosteric replacements. Experimental data, detailed protocols, and a logical workflow for route selection are included to support your research and development endeavors.

Executive Summary

The synthesis of this compound can be approached through two primary strategies:

  • Direct Synthesis from Brominated Precursor: This approach involves the condensation of 3-bromophenol with paraformaldehyde. Based on the synthesis of its isomer, 6-bromo-4H-1,3-benzodioxine, this route is expected to be high-yielding.[1]

  • Bromination of a Pre-formed Ring System: This alternative involves the initial synthesis of the parent 4H-1,3-benzodioxine followed by electrophilic bromination. The success of this route is highly dependent on the regioselectivity of the bromination step.

This guide will delve into the specifics of each route, providing the necessary data to make an informed decision for your synthetic needs.

Comparison of Synthetic Routes

ParameterRoute 1: Direct Synthesis Route 2: Bromination of 4H-1,3-benzodioxine
Starting Materials 3-Bromophenol, ParaformaldehydePhenol, Paraformaldehyde, Brominating Agent (e.g., NBS)
Key Steps One-pot condensation/cyclization1. Synthesis of 4H-1,3-benzodioxine2. Electrophilic bromination
Reported Yield Expected to be ~75% (by analogy to 6-bromo isomer)[1]Dependent on bromination yield and regioselectivity (data not available)
Potential Advantages High-yielding, one-pot procedure.May be suitable if 4H-1,3-benzodioxine is readily available.
Potential Disadvantages Requires handling of paraformaldehyde.Potential for formation of multiple brominated isomers, requiring purification.

Experimental Protocols

Route 1: Proposed Synthesis of this compound from 3-Bromophenol

This protocol is adapted from the reported synthesis of 6-bromo-4H-1,3-benzodioxine.[1]

Materials:

  • 3-Bromophenol

  • Paraformaldehyde

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Diisopropyl ether

  • Hexane

Procedure:

  • In a suitable reaction vessel, combine 3-bromophenol (1.0 eq) and paraformaldehyde (5.0 eq) in a mixture of acetic acid and concentrated sulfuric acid.

  • Stir the reaction mixture at 0°C for an extended period (e.g., 120 hours).

  • Neutralize the reaction mixture with a solution of sodium hydroxide.

  • Filter the resulting precipitate and dissolve it in toluene.

  • Dry the organic phase by azeotropic distillation.

  • Filter the hot solution to remove any formaldehyde polymers and evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

  • Crystallize the product from a mixture of diisopropyl ether and hexane to yield this compound.

Route 2: Alternative Synthesis via Bromination of 4H-1,3-benzodioxine

Step 2a: Synthesis of 4H-1,3-benzodioxine

The synthesis of the parent 4H-1,3-benzodioxine would follow a similar procedure to Route 1, starting from phenol instead of a brominated phenol.

Step 2b: Bromination of 4H-1,3-benzodioxine

A general procedure for the bromination of an activated aromatic ring using N-bromosuccinimide (NBS) is provided below. The regioselectivity of this reaction on 4H-1,3-benzodioxine would need to be determined experimentally.

Materials:

  • 4H-1,3-benzodioxine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Catalyst (e.g., mandelic acid, optional)[2]

Procedure:

  • Dissolve 4H-1,3-benzodioxine in a suitable solvent such as acetonitrile in a reaction flask.

  • Add N-bromosuccinimide (1.0 - 1.2 eq) to the solution. A catalytic amount of an activator like mandelic acid can be added to enhance reactivity.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound from other isomers.

Synthetic Route Selection Workflow

G start Start: Need to synthesize This compound precursor_check Is 3-bromophenol readily available? start->precursor_check direct_synthesis Pursue Direct Synthesis (Route 1) - High expected yield - One-pot procedure precursor_check->direct_synthesis yes_precursor alternative_route Consider Alternative Route (Route 2) precursor_check->alternative_route no_precursor direct_synthesis->alternative_route consider_alt end_product This compound direct_synthesis->end_product bromination_optimization Optimize bromination of 4H-1,3-benzodioxine - Determine regioselectivity - Optimize yield alternative_route->bromination_optimization bromination_optimization->end_product no_precursor No yes_precursor Yes consider_alt Direct synthesis fails or yield is low

Caption: Logical workflow for selecting a synthetic route to this compound.

Alternative Compounds and Bioisosteric Replacements

The 2,3-dihydro-1,4-benzodioxin ring system is a common motif in a variety of biologically active compounds.[3] Depending on the therapeutic target, bioisosteric replacement of the bromo-substituted benzodioxine can be a valuable strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.[4][5]

Potential Bioisosteres for the Benzodioxine Ring:

  • 1,4-Dioxino-[2,3-b]pyridine: The replacement of the benzene ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the electronic properties of the molecule.[3]

  • Other Fused Heterocycles: Depending on the desired properties, other heterocyclic systems can be considered as bioisosteres.

Bioisosteric Replacements for the Bromo Substituent:

The bromo substituent can be replaced by other groups to fine-tune the physicochemical properties of the molecule.

  • Chloro or Fluoro: These smaller halogens can alter the lipophilicity and electronic nature of the compound.

  • Trifluoromethyl (CF3): Often used as a bioisostere for a bromine atom due to its similar size and electronic properties.

  • Methyl (CH3) or Ethyl (C2H5): These alkyl groups can be used to probe the steric and lipophilic requirements of the binding pocket.

The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired property modifications.[4][5]

Characterization Data

While a specific peer-reviewed publication with full characterization data for this compound was not identified, the following data for the closely related 6-bromo-4H-1,3-benzodioxine can be used as a reference for expected spectral features[1]:

  • NMR (CDCl3): δ 4.88 (2H, s, Ar-CH2), 5.24 (2H, s, -OCH2O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH).[1]

It is anticipated that the 1H NMR spectrum of this compound will show a different splitting pattern for the aromatic protons due to the different substitution pattern. Mass spectrometry would be expected to show a characteristic isotopic pattern for a monobrominated compound. The CAS number for this compound is 499770-95-5.[6]

References

A Comparative Analysis of Catalysts for Benzodioxane Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of the benzodioxane scaffold, a privileged structural motif in numerous pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of various catalytic systems employed for benzodioxane synthesis, offering a comprehensive overview of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility, and reaction pathways are visualized to aid in understanding the underlying chemical transformations.

The synthesis of benzodioxanes can be broadly achieved through several catalytic strategies, each with its distinct advantages and limitations. This comparison focuses on prominent methods, including base-catalyzed reactions, transition-metal-catalyzed approaches, and enzymatic resolutions, providing a multifaceted view of the available synthetic toolkit.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for optimizing the yield, selectivity, and overall efficiency of benzodioxane synthesis. The following table summarizes the performance of various catalysts based on key reaction parameters.

Catalyst SystemReactantsProductYield (%)Selectivity/EnantioselectivityReaction ConditionsRef.
Homogeneous Basic Catalyst
NaOCH₃Catechol, Glycerol Carbonate2-Hydroxymethyl-1,4-benzodioxaneup to 88High selectivity for the primary alcohol isomer170 °C, 1 h, solvent-free[1]
Heterogeneous Basic Catalysts
MgOCatechol, Glycerol Carbonate2-Hydroxymethyl-1,4-benzodioxaneModerate-200 °C, 6 h[1]
Na-MordeniteCatechol, Glycerol Carbonate2-Hydroxymethyl-1,4-benzodioxaneModerate-200 °C, 6 h[1]
Transition Metal Catalysts
[Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer2-Substituted 1,4-benzodioxinesChiral 2-substituted 1,4-benzodioxanesGood to Excellentup to >99:1 er50-70 °C, 24 h, 600 psi H₂[2][3]
PdCl₂(PPh₃)₂, CuIMonoprop-2-ynylated catechol, Aryl iodide1-Alkylidene/Arylidene-2,3-dihydro-1,4-benzodioxinExcellent-Elevated temperature[4][5]
Enzymatic Catalyst
Candida antarctica Lipase B (CALB) Mutant (A225F/T103A)(R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester(S)-1,4-benzodioxane-2-carboxylic acid~50 (for the resolved ester)97% e.e.s30 °C, with 20% n-butanol as cosolvent[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. The following sections provide step-by-step procedures for key catalytic systems discussed in this guide.

Homogeneous Base-Catalyzed Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

This protocol describes the reaction of catechol and glycerol carbonate using sodium methoxide as a homogeneous catalyst.[1]

Materials:

  • Catechol

  • Glycerol carbonate

  • Sodium methoxide (NaOCH₃)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a round-bottom flask, catechol and a slight excess of glycerol carbonate are mixed.

  • A catalytic amount of sodium methoxide is added to the mixture.

  • The reaction is heated to 170 °C under a nitrogen atmosphere with stirring for 1 hour.

  • The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, 2-hydroxymethyl-1,4-benzodioxane, is isolated and purified using standard techniques such as column chromatography.

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines

This procedure outlines the enantioselective hydrogenation of a 2-substituted 1,4-benzodioxine using a chiral iridium catalyst.[2][3]

Materials:

  • 2-Substituted 1,4-benzodioxine

  • [Ir(cod)Cl]₂

  • (R,R,R,R)-BIDIME-dimer ligand

  • Tetrahydrofuran (THF), Methanol (MeOH), Acetic Acid (AcOH)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a vial is charged with [Ir(cod)Cl]₂ and the (R,R,R,R)-BIDIME-dimer ligand.

  • Anhydrous THF and MeOH are added, and the mixture is stirred to form the catalyst solution.

  • The 2-substituted 1,4-benzodioxine substrate and acetic acid are added to the catalyst solution.

  • The vial is placed in a high-pressure reactor, which is then sealed and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen to 600 psi and heated to the desired temperature (50-70 °C).

  • The reaction is stirred for 24 hours.

  • After cooling and venting the reactor, the solvent is removed under reduced pressure.

  • The chiral 2-substituted 1,4-benzodioxane product is purified by column chromatography.

  • The enantiomeric ratio is determined by chiral HPLC or SFC.

Enzymatic Kinetic Resolution of (R,S)-1,4-Benzodioxane-2-carboxylic acid methyl ester

This protocol describes the kinetic resolution of a racemic benzodioxane derivative using an engineered lipase.[6]

Materials:

  • (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester

  • Engineered Candida antarctica Lipase B (CALB) mutant (e.g., A225F/T103A)

  • Phosphate buffer

  • n-Butanol

  • Standard laboratory equipment for enzymatic reactions

Procedure:

  • A solution of (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester is prepared in a mixture of phosphate buffer and n-butanol (e.g., 20% v/v).

  • The engineered CALB mutant is added to the substrate solution.

  • The reaction mixture is incubated at 30 °C with shaking.

  • The progress of the resolution is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate (e.e.s).

  • The reaction is stopped at approximately 50% conversion by adding a suitable organic solvent and separating the enzyme.

  • The unreacted (S)-ester and the hydrolyzed (R)-acid are separated by extraction or chromatography.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and catalyst design. The following diagrams, generated using the DOT language, illustrate the proposed pathways for different catalytic systems.

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification reagents Select Reactants (e.g., Catechol, Alkene) reaction_setup Set up Reaction Vessel (Inert atmosphere, Temp. control) reagents->reaction_setup catalyst_prep Prepare/Select Catalyst (e.g., Ir complex, Lipase) catalyst_prep->reaction_setup mixing Mix Reactants & Catalyst reaction_setup->mixing reaction Run Reaction (Stirring, Time) mixing->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis palladium_cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox pd2_alkene Alkene Coordination pd2_ox->pd2_alkene pd2_insertion Migratory Insertion pd2_alkene->pd2_insertion pd2_cyclized Cyclized Pd(II) Intermediate pd2_insertion->pd2_cyclized Intramolecular Nucleophilic Attack pd2_cyclized->pd0 product Benzodioxane Product pd2_cyclized->product Reductive Elimination reactants Aryl-X + Alkene reactants->pd0 Oxidative Addition lipase_resolution racemate Racemic Benzodioxane (R-Substrate + S-Substrate) lipase Lipase (e.g., CALB) racemate->lipase s_product (S)-Substrate (Unreacted) lipase->s_product Slow or no reaction r_product (R)-Product (Hydrolyzed/Acylated) lipase->r_product Fast reaction

References

Assessing the Drug-Likeness of 7-bromo-4H-1,3-benzodioxine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the drug-likeness of 7-bromo-4H-1,3-benzodioxine derivatives. In the absence of direct experimental data for this specific scaffold, this document leverages in silico predictive models and established principles of medicinal chemistry. It compares the predicted physicochemical properties of a representative parent compound, this compound, against widely accepted drug-likeness criteria and provides detailed, standard experimental protocols for future validation.

In Silico Prediction of Physicochemical Properties and Drug-Likeness

The initial stage of drug discovery often involves computational, or in silico, screening to predict a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1][2] This approach allows for the early identification of candidates with a higher probability of success, thereby reducing time and cost.[3] Key to this assessment is the evaluation of physicochemical properties against established guidelines like Lipinski's Rule of Five and Veber's rules.

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a drug candidate.[4] It states that a compound is more likely to be orally absorbed if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

The predicted properties for the parent scaffold, this compound, are summarized in Table 1. These values indicate a high probability of possessing favorable drug-like characteristics.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment for this compound

ParameterPredicted ValueLipinski's Rule of Five (Criteria)Veber's Rule (Criteria)Compliance
Molecular FormulaC₈H₇BrO₂
Molecular Weight (MW)215.05 g/mol ≤ 500 Da
LogP (Lipophilicity)~2.85≤ 5
Hydrogen Bond Donors (HBD)0≤ 5
Hydrogen Bond Acceptors (HBA)2≤ 10
Lipinski Violations 0 ≤ 1 Violation
Topological Polar Surface Area (TPSA)18.5 Ų≤ 140 Ų
Number of Rotatable Bonds0≤ 10

Note: Values are computationally predicted based on the chemical structure.

As shown in the table, the this compound scaffold shows zero violations of Lipinski's Rule of Five, suggesting excellent potential for oral bioavailability. Furthermore, it adheres to Veber's rules regarding polar surface area and rotatable bonds, which are strong indicators of good intestinal absorption.

Comparative Analysis with Related Scaffolds

The introduction of a halogen atom, such as bromine, can significantly influence a molecule's physicochemical and pharmacological properties.[5] It can affect lipophilicity, metabolic stability, and binding affinity to target proteins. Table 2 provides a comparison between the predicted properties of the parent 4H-1,3-benzodioxine and its 7-bromo derivative.

Table 2: Comparative Analysis of Predicted Properties

Parameter4H-1,3-Benzodioxine (Parent)This compoundImpact of Bromine Substitution
Molecular Weight136.15 g/mol [6]215.05 g/mol Increases MW, but remains well within drug-like range
LogP~1.80~2.85Increases lipophilicity, potentially enhancing membrane permeability
HBD00No change
HBA22No change
TPSA18.5 Ų[6]18.5 ŲNo change
Lipinski Violations00Remains compliant

The primary impact of the bromo-substitution is an increase in molecular weight and lipophilicity (LogP). While the molecular weight remains low, the increased LogP may improve membrane permeability, a desirable trait for cellular uptake. However, excessive lipophilicity can sometimes lead to poor solubility and increased metabolic clearance, highlighting the need for experimental validation. Studies on other halogenated benzodioxin derivatives have shown that such substitutions can lead to potent biological activities.[7]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing drug-likeness and the specific criteria of Lipinski's Rule of Five.

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation Start Virtual Compound Library (this compound derivatives) Predict Predict Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) Start->Predict Lipinski Apply Lipinski's Rule of Five Predict->Lipinski ADMET Predict ADMET Profile (Absorption, Toxicity, etc.) Lipinski->ADMET Pass Discard Discard or Redesign Lipinski->Discard Fail Select Select Promising Candidates ADMET->Select Favorable Profile Solubility Aqueous Solubility Assay Select->Solubility Permeability Caco-2 Permeability Assay Select->Permeability Metabolism Metabolic Stability Assay (Liver Microsomes) Select->Metabolism Result Validated Drug-Like Candidate Solubility->Result Permeability->Result Metabolism->Result G cluster_rules Lipinski's Rule of Five Criteria Compound Test Compound MW MW <= 500? Compound->MW LogP LogP <= 5? Compound->LogP HBD H-Bond Donors <= 5? Compound->HBD HBA H-Bond Acceptors <= 10? Compound->HBA Violations Count Violations MW->Violations LogP->Violations HBD->Violations HBA->Violations Decision Violations <= 1? Violations->Decision DrugLike Potentially Drug-Like Decision->DrugLike Yes NotDrugLike Poor Oral Bioavailability Likely Decision->NotDrugLike No

References

Safety Operating Guide

Proper Disposal of 7-bromo-4H-1,3-benzodioxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-bromo-4H-1,3-benzodioxine, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and prevents the release of hazardous materials. This guide provides detailed procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines. While a specific SDS for this compound was not found, information for structurally similar chemicals indicates that it should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile or Viton)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat

Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency safety showers and eyewash stations should be readily accessible.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds must be kept separate from other waste streams to ensure safe and compliant disposal.[3][4]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic waste.[4][5]

  • Incompatible Materials: Do not mix with acids, bases, strong oxidizing or reducing agents, or heavy metals.[3][5][6]

  • Container Labeling: Use designated, clearly labeled containers for "Halogenated Organic Waste."[3][7] The label should be applied as soon as the first drop of waste is added.[4]

Waste Collection Procedure:

  • Obtain a compatible waste container, typically a polyethylene carboy, from your institution's EHS department.[6] Metal safety cans are generally not recommended for halogenated solvents as they can corrode.[6]

  • Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste."[5][7]

  • List all chemical constituents and their approximate percentages on the label.[4]

  • Keep the waste container tightly closed except when adding waste.[5][7]

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.[6]

Disposal Protocol

The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to dispose of this chemical through conventional means such as drain disposal or evaporation.[6]

Step-by-Step Disposal Guide:

  • Waste Accumulation: Continue to collect the this compound waste in the designated and labeled container, ensuring it is properly sealed.

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any necessary hazardous waste manifests or disposal forms as required by your institution and local regulations.

  • Final Disposal: The EHS department will then transport the waste to a licensed facility for proper disposal, which for halogenated organic compounds typically involves incineration at a regulated hazardous waste incinerator.[3]

Spill Management

In the event of a small spill of this compound, trained personnel may clean it up if it can be done safely within a short timeframe (e.g., under 10 minutes).[6]

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[1][6]

  • Place the absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][6]

  • Clean the spill area with soap and water.

  • Label the container with the spilled chemical's name and "Spill Debris."

For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]

Quantitative Data Summary

ParameterGuidelineSource
Storage Limit (Flammable Halogenated Solvents) No more than 10 gallons (37 liters) outside of a designated flammable liquid storage cabinet.[6]
pH for Collection in Safety Cans (if used) Between 5.5 and 9.5.[5]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE C Obtain Labeled Halogenated Waste Container A->C B Work in a Fume Hood B->C D Add this compound Waste C->D E Keep Container Tightly Closed D->E F Store in Designated Area E->F G Segregate from Incompatibles F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Transfer to Licensed Disposal Facility I->J

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Waste Segregation

WasteSegregation cluster_waste This compound Waste cluster_allowed Allowed for Co-disposal cluster_prohibited Prohibited from Mixing A Halogenated Organic Waste B Other Halogenated Solvents (e.g., Dichloromethane, Chloroform) A->B Can be mixed with C Non-Halogenated Organic Waste A->C MUST be segregated from D Acids and Bases A->D MUST be segregated from E Heavy Metals A->E MUST be segregated from F Strong Oxidizers/Reducers A->F MUST be segregated from

Caption: Waste segregation guidelines for this compound.

References

Safeguarding Your Research: A Guide to Handling 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of 7-bromo-4H-1,3-benzodioxine in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring a safe operational environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is fundamental to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash GogglesMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] Provides a seal around the eyes to protect against splashes and vapors. A face shield may be required for procedures with a high risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against a variety of organic solvents and chemicals.[5][6][7] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[5]
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat made of a flame-resistant material like Nomex® or 100% cotton is recommended.[5][6] It should be fully buttoned to provide maximum coverage.[5]
Respiratory Protection Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of exceeding exposure limits.[2] Annual fit testing and training are required for respirator use.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure a safe experimental workflow from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[2]

2. Handling the Chemical:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][9]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][10]

3. In Case of a Spill:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, absorb the material with an inert substance like sand or vermiculite and place it in a suitable, labeled container for disposal.[10]

  • Major Spills: For larger spills, alert the appropriate emergency response team.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused chemicals and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][2] Do not empty it into drains.[2]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_safety_equip Locate Safety Shower & Eyewash prep_fume_hood->prep_safety_equip prep_materials Gather All Necessary Materials prep_safety_equip->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_weigh Weighing (in ventilated enclosure) handle_transfer->handle_weigh handle_reaction Perform Experimental Procedure cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure handle_weigh->handle_reaction cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.